molecular formula C10H21NO5 B3325515 Methylamino-PEG3-acid

Methylamino-PEG3-acid

Cat. No.: B3325515
M. Wt: 235.28 g/mol
InChI Key: DYRIIPYCMYZWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamino-PEG3-acid is a polyethylene glycol (PEG)-based linker that is primarily utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that target proteins for degradation by the cell's ubiquitin-proteasome system; they consist of one ligand for an E3 ubiquitin ligase and another for a target protein of interest, connected by a chemical linker . This compound falls into the PEG category of PROTAC linkers, where the integrated hydrophilic PEG spacer serves to increase solubility in aqueous media, which is a critical factor for the bioavailability and efficacy of the resulting degrader molecule . The structure of this compound features a terminal carboxylic acid that can be reacted with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . Simultaneously, the methylamine group present on the linker is reactive towards carboxylic acids, activated NHS esters, and carbonyl groups (e.g., ketones, aldehydes) . This bifunctional reactivity allows researchers to conveniently conjugate the linker between two active moieties. With a molecular formula of C 10 H 21 NO 5 and a molecular weight of 235.28 g/mol, the compound is typically supplied as a solid and should be stored refrigerated or at -20°C . This product is intended for research applications only and is not for human use .

Properties

IUPAC Name

3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c1-11-3-5-15-7-9-16-8-6-14-4-2-10(12)13/h11H,2-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRIIPYCMYZWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methylamino-PEG3-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylamino-PEG3-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.

Core Properties of this compound

This compound is a valuable tool in chemical biology and medicinal chemistry, featuring a discrete three-unit polyethylene (B3416737) glycol (PEG) chain functionalized with a terminal methylamine (B109427) group and a carboxylic acid group. This structure imparts desirable characteristics for covalently linking molecules.

PropertyValue
Molecular Formula C10H21NO5
Molecular Weight 235.28 g/mol
CAS Number 2148295-95-6[1]

Note: The properties listed above are for the free base form of the molecule.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile linker for a variety of applications, most notably in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation.

The hydrophilic PEG spacer of this compound enhances the solubility and bioavailability of the resulting conjugate, which are often challenges in drug development. The methylamine and carboxylic acid termini provide orthogonal handles for conjugation to the respective ligands.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC, where this compound is used to link a target protein ligand (containing a reactive amine) and an E3 ligase ligand (containing a reactive carboxylic acid).

Materials:

  • This compound

  • Target Protein Ligand with a primary or secondary amine

  • E3 Ligase Ligand with a carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

    • Add the solution of the activated E3 ligase ligand dropwise to the this compound solution.

    • Stir the reaction at room temperature overnight.

  • Purification of the Intermediate:

    • Remove the solvent under reduced pressure.

    • Purify the resulting E3 ligase-linker conjugate by reverse-phase HPLC.

    • Characterize the product by MS to confirm the correct mass.

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve the purified E3 ligase-linker conjugate (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Final Conjugation to Target Protein Ligand:

    • Dissolve the target protein ligand (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

    • Add the solution of the activated E3 ligase-linker conjugate to the target protein ligand solution.

    • Stir the reaction at room temperature overnight.

  • Final Purification and Characterization:

    • Remove the solvent under reduced pressure.

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the final product by MS and NMR to confirm its identity and purity.

Visualization of PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule, where this compound serves as the linker.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Environment E3_Ligand E3 Ligase Ligand Linker This compound E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin

Caption: PROTAC Mechanism of Action.

This guide provides a foundational understanding of this compound for its application in advanced drug development and research. For specific applications, optimization of the described protocols may be necessary.

References

Technical Guide: Synthesis and Purification of Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Methylamino-PEG3-acid, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, two-step synthetic pathway involving the protection of the amine, followed by hydrolysis of the ester, and subsequent purification strategies.

Introduction

This compound is a hydrophilic linker composed of a monomethylated amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and provides flexibility, while the terminal functional groups allow for the covalent attachment to two different molecules. The methylamine (B109427) group can be conjugated to molecules containing carboxylic acids or activated esters, and the carboxylic acid can be activated to react with amines.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available starting materials. The general strategy involves:

  • Protection of the amine: The synthesis commences with the protection of the primary amine of a suitable PEG precursor to prevent side reactions in the subsequent step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability and ease of removal under acidic conditions.

  • Hydrolysis of the ester: The protected intermediate is then subjected to hydrolysis to convert the terminal ester into the desired carboxylic acid.

  • Deprotection of the amine: The Boc-protected amine is deprotected under mild acidic conditions to yield the final product.

dot

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ester Hydrolysis & Deprotection Amino-PEG3-Ester H₂N-PEG3-COOR Boc_Protected Boc-HN-PEG3-COOR Amino-PEG3-Ester->Boc_Protected Boc2O (Boc)₂O Boc2O->Boc_Protected Base Base (e.g., Et₃N) Base->Boc_Protected Solvent1 Solvent (e.g., DCM) Solvent1->Boc_Protected Boc_Protected_Input Boc-HN-PEG3-COOR Boc_Protected_Acid Boc-HN-PEG3-COOH Boc_Protected_Input->Boc_Protected_Acid Base_Hydrolysis Base (e.g., LiOH) Base_Hydrolysis->Boc_Protected_Acid Acid_Workup Acidic Work-up Acid_Workup->Boc_Protected_Acid Final_Product H(CH₃)N-PEG3-COOH Boc_Protected_Acid->Final_Product Acid_Deprotection Acid (e.g., TFA) Acid_Deprotection->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods
Reagent/MaterialGradeSupplier
Amino-PEG3-tert-butyl ester≥95%Commercial Supplier
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Reagent GradeCommercial Supplier
Triethylamine (B128534) (Et₃N)Anhydrous, ≥99.5%Commercial Supplier
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Commercial Supplier
Lithium Hydroxide (B78521) (LiOH)Reagent GradeCommercial Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Supplier
WaterDeionizedIn-house
Hydrochloric Acid (HCl)1 M solutionCommercial Supplier
Trifluoroacetic Acid (TFA)Reagent GradeCommercial Supplier
Ethyl Acetate (B1210297)ACS GradeCommercial Supplier
Saturated Sodium Bicarbonate SolutionIn-house preparationIn-house
Saturated Sodium Chloride Solution (Brine)In-house preparationIn-house
Anhydrous Sodium SulfateReagent GradeCommercial Supplier
Silica (B1680970) Gel60 Å, 230-400 meshCommercial Supplier
Step 1: Synthesis of Boc-Methylamino-PEG3-tert-butyl ester
  • Reaction Setup: In a round-bottom flask, dissolve Amino-PEG3-tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound
  • Ester Hydrolysis: Dissolve the purified Boc-Methylamino-PEG3-tert-butyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Acidification: After the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the resulting crude Boc-Methylamino-PEG3-acid in a solution of 20-50% trifluoroacetic acid in DCM. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be further purified by reverse-phase HPLC.

Purification and Characterization

Purification Workflow

dot

Purification_Workflow Crude_Product Crude this compound RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (Lyophilization) Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product QC_Analysis Quality Control (NMR, MS, Purity) Pure_Product->QC_Analysis

Caption: Purification workflow for this compound.

Characterization Data
AnalysisSpecification
Appearance Colorless to pale yellow oil or solid
Purity (HPLC) ≥95%
¹H NMR Conforms to structure
Mass Spectrometry (ESI-MS) [M+H]⁺ corresponds to the calculated exact mass

Data Summary

StepIntermediate/ProductStarting MaterialKey ReagentsSolventYield (%)Purity (%)
1Boc-Methylamino-PEG3-tert-butyl esterAmino-PEG3-tert-butyl ester(Boc)₂O, Et₃NDCM85-95>95 (after chromatography)
2This compoundBoc-Methylamino-PEG3-tert-butyl esterLiOH, TFATHF/H₂O, DCM70-85>95 (after HPLC)

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and purification of this compound. The described methods are robust and scalable, making them suitable for both academic research and industrial drug development applications. Adherence to the outlined procedures and analytical controls will ensure the consistent production of high-purity material.

Solubility properties of Methylamino-PEG3-acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methylamino-PEG3-acid, a heterobifunctional linker commonly utilized in bioconjugation and drug development, for instance, as a component in Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG) derivative is critical for its effective handling, formulation, and application in various experimental and developmental workflows.

Overview of this compound Solubility

This compound is characterized by a short PEG chain, a terminal methylamino group, and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents. While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature, qualitative solubility information for structurally analogous compounds provides a strong indication of its expected behavior.

Qualitative Solubility Data

Based on the analysis of technical data sheets for closely related short-chain amino-PEG derivatives, the solubility of this compound can be inferred. The following table summarizes the expected qualitative solubility in common laboratory solvents. It is important to note that these are general guidelines, and quantitative determination is recommended for specific applications.

SolventChemical ClassExpected SolubilityReference
WaterAqueousSoluble[1][2][3][4]
Phosphate-Buffered Saline (PBS)Aqueous BufferSoluble
Dimethyl Sulfoxide (DMSO)Aprotic Polar OrganicSoluble[1][3][4]
N,N-Dimethylformamide (DMF)Aprotic Polar OrganicSoluble[1][3][4]
Dichloromethane (DCM)Chlorinated OrganicSoluble[1][3][4]
ChloroformChlorinated OrganicSoluble
EthanolProtic Polar OrganicLess Soluble
TolueneAromatic HydrocarbonLess Soluble
Diethyl EtherEtherNot Soluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols are necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the specific requirements of the research, with thermodynamic methods providing the equilibrium solubility and kinetic methods offering a higher throughput assessment.[5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the suspension to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5][9]

Principle: A concentrated stock solution of the compound in a highly polar organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is determined as the kinetic solubility.[5][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS).

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[9] Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in thermodynamic and kinetic solubility determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess This compound to solvent start->add_excess agitate Agitate at constant temperature for 24-48h add_excess->agitate filter_solution Filter to remove undissolved solid agitate->filter_solution quantify Quantify concentration in filtrate (e.g., HPLC) filter_solution->quantify end_node Thermodynamic Solubility Value quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_measurement Measurement cluster_analysis Analysis start Start stock_sol Prepare concentrated stock solution in DMSO start->stock_sol serial_dilute Perform serial dilutions into aqueous buffer stock_sol->serial_dilute incubate Incubate for 1-2h serial_dilute->incubate measure_turbidity Measure turbidity (Nephelometry) incubate->measure_turbidity determine_sol Determine highest non-precipitated concentration measure_turbidity->determine_sol end_node Kinetic Solubility Value determine_sol->end_node

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This compound is anticipated to be soluble in water and common polar aprotic organic solvents such as DMSO and DMF, a property conferred by its hydrophilic PEG linker. For applications requiring precise concentrations, it is imperative to experimentally determine its solubility in the specific solvent system being used. The thermodynamic shake-flask method provides the most accurate equilibrium solubility value, while kinetic turbidimetric assays offer a high-throughput alternative for rapid screening. The protocols and workflows detailed in this guide provide a robust framework for researchers to accurately assess the solubility of this compound, ensuring its effective implementation in their research and development endeavors.

References

An In-depth Technical Guide to the Functional Groups and Reactivity of Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, featuring a secondary methylamine (B109427) and a terminal carboxylic acid, allows for the covalent linkage of diverse molecules. The hydrophilic three-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the functional groups of this compound, their reactivity, and detailed protocols for their application in bioconjugation.

Core Structure and Functional Groups

This compound possesses two key reactive functional groups separated by a flexible, hydrophilic PEG3 spacer.

  • Secondary Methylamine (-NHCH₃): This nucleophilic group readily participates in reactions with electrophilic moieties such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes/ketones (via reductive amination). The presence of a methyl group provides steric hindrance compared to a primary amine, which can influence its reactivity.

  • Carboxylic Acid (-COOH): This functional group can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. This activation is typically achieved using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

  • PEG3 Spacer: The short polyethylene glycol chain imparts hydrophilicity to the molecule and the resulting conjugate. This can improve solubility in aqueous buffers and reduce non-specific binding of the conjugate to proteins and surfaces.[1]

Physicochemical and Reactivity Data

A summary of the key physicochemical and reactivity parameters for this compound is presented below. This data is essential for designing and optimizing bioconjugation strategies.

PropertyValueNotes
Molecular Formula C₁₀H₂₁NO₅
Molecular Weight 235.28 g/mol
Estimated pKa (Carboxylic Acid) ~4-5Typical pKa range for carboxylic acids.[2][3] The carboxyl group is deprotonated and negatively charged at physiological pH.
Estimated pKa (Methylammonium) ~9-10Typical pKa range for secondary ammonium (B1175870) ions.[2][4] The methylamine group is protonated and positively charged at physiological pH, rendering it less nucleophilic until deprotonated at higher pH.
Solubility Water, DMSO, DMFThe hydrophilic PEG spacer enhances solubility in aqueous and common organic solvents.
Typical Conjugation Yield 40-70% (Post-Purification)This is a representative yield for a similar PEG-amine conjugation to a peptide and is highly dependent on the specific substrates and reaction conditions.[5]

Reactivity and Reaction Mechanisms

The two functional groups of this compound allow for orthogonal or sequential conjugation strategies.

Reactivity of the Methylamine Group

The secondary amine is a potent nucleophile at pH values above its pKa, where it is deprotonated. It readily reacts with various electrophiles:

  • With Activated Esters (e.g., NHS-esters): This is a common and efficient method to form a stable amide bond. The reaction is typically performed in a pH range of 7.2-8.5 to ensure the amine is sufficiently deprotonated for nucleophilic attack on the NHS ester.[6]

  • With Isothiocyanates: The amine group reacts with isothiocyanates to form a stable thiourea (B124793) linkage.

  • With Aldehydes and Ketones (Reductive Amination): The amine can react with an aldehyde or ketone to form an unstable Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable amine linkage.

Reactivity of the Carboxylic Acid Group

The carboxylic acid is typically activated to facilitate its reaction with primary amines. The most common activation method involves the use of EDC and NHS.

  • EDC/NHS Activation: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react directly with a primary amine. However, to improve reaction efficiency and stability of the activated species, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7][8] This NHS ester then efficiently reacts with a primary amine to form a stable amide bond. The optimal pH for the initial EDC/NHS activation is slightly acidic (pH 4.7-6.0), while the subsequent reaction with the amine is more efficient at a pH of 7.2-7.5.[5]

Experimental Protocols

The following are generalized protocols for the two primary modes of conjugation with this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation via the Methylamine Group (Reaction with an NHS-activated Molecule)

Materials:

  • This compound

  • NHS-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the dissolved NHS-activated molecule to the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction can be performed overnight at 4°C to minimize degradation of sensitive molecules.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), or dialysis.

Protocol 2: Conjugation via the Carboxylic Acid Group (Activation with EDC/NHS)

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the activation buffer.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in activation buffer) and NHS (e.g., 10 mg/mL in activation buffer).

    • Dissolve the amine-containing molecule in the coupling buffer.

  • Activation of Carboxylic Acid:

    • To the dissolved this compound, add a 2- to 5-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated this compound.

  • Conjugation Reaction:

    • Immediately add a 10- to 20-fold molar excess of the dissolved amine-containing molecule to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using RP-HPLC, SEC, or dialysis. For peptide conjugates, a C18 RP-HPLC column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[5]

Visualization of Workflows and Applications

Bioconjugation Workflow

The general workflow for a two-step bioconjugation reaction utilizing the carboxylic acid of this compound is depicted below.

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification A This compound C NHS-activated This compound A->C Activation B EDC/NHS E Conjugate C->E Coupling D Amine-containing Molecule (e.g., Protein) F Purified Conjugate E->F e.g., RP-HPLC

Bioconjugation workflow using this compound.
Application in a PROTAC Molecule

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[9] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.

G cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation A Target Protein Ligand B This compound Linker A->B D Target Protein A->D Binds C E3 Ligase Ligand B->C E E3 Ubiquitin Ligase C->E Binds F Ubiquitination D->F Leads to E->F Mediates G Proteasomal Degradation F->G

Conceptual diagram of a PROTAC utilizing a PEG linker.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its well-defined structure, dual reactivity, and the beneficial properties of its PEG spacer enable the creation of novel bioconjugates with enhanced characteristics. A thorough understanding of the reactivity of its methylamine and carboxylic acid functional groups, guided by the principles and protocols outlined in this guide, will empower scientists to effectively utilize this linker in their research endeavors, from basic science to the development of next-generation therapeutics.

References

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to the Methylamino-PEG3-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of advanced drug development, the intricate design of molecular components is paramount to therapeutic efficacy. This technical guide delves into the core of one such critical component: the Methylamino-PEG3-acid linker. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the vital role of the polyethylene (B3416737) glycol (PEG) spacer within this linker, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Pivotal Role of the PEG Spacer

This compound is a heterobifunctional linker characterized by a methylamino group and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This discrete PEG (dPEG®) linker is instrumental in the synthesis of complex bioconjugates, most notably PROTACs. The PEG spacer is not merely an inert connector; it imparts crucial physicochemical properties to the final molecule, profoundly influencing its behavior and therapeutic potential.

The primary advantages conferred by the PEG spacer include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules. This is a critical factor for bioavailability and formulation.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the in vivo half-life of a therapeutic.

  • Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the host's immune system, thereby reducing the risk of an immune response.

  • Optimized Ternary Complex Formation: In the context of PROTACs, the length and flexibility of the PEG linker are critical for enabling the productive formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This geometric optimization is a key determinant of the PROTAC's degradation efficiency.[1]

  • Modulated Cell Permeability: The physicochemical properties of the linker, including its polarity imparted by the PEG chain, play a significant role in the ability of the PROTAC to permeate cell membranes and reach its intracellular target.[2][3]

Physicochemical Properties of this compound

Precise quantitative data for this compound can be challenging to consolidate from disparate sources. However, data for the closely related Methylamino-PEG3-azide provides a strong and relevant proxy for understanding its fundamental properties.

PropertyValue (for Methylamino-PEG3-azide)Reference
Molecular Weight 232.28 g/mol [4]
Molecular Formula C₉H₂₀N₄O₃[4]
Solubility Soluble in Water, DMSO, DCM, DMF[5]
Topological Polar Surface Area (TPSA) 88.48 Ų[4]
logP 0.5659[4]
Storage Conditions -20°C, desiccated[5]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves standard amide bond formation chemistries. The following is a representative protocol for the coupling of a target protein ligand (Warhead-COOH) and an E3 ligase ligand (E3 Ligand-NH2) using this compound as the linker.

Synthesis of Warhead-Linker Intermediate

Objective: To couple the carboxylic acid of a warhead to the methylamino group of this compound.

Materials:

  • Warhead with a carboxylic acid functional group (Warhead-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve Warhead-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the solution of this compound to the activated warhead solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Warhead-PEG3-acid intermediate.

Synthesis of the Final PROTAC

Objective: To couple the carboxylic acid of the Warhead-PEG3-acid intermediate to the amine group of an E3 ligase ligand.

Materials:

  • Warhead-PEG3-acid intermediate

  • E3 ligase ligand with an amine functional group (E3 Ligand-NH2)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the Warhead-PEG3-acid intermediate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the E3 Ligand-NH2 (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in section 3.1.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization of the Final PROTAC

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC and the presence of the linker.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizing the PROTAC Mechanism of Action

The core function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is a signaling cascade that can be visualized to better understand the role of the this compound linker in facilitating this event.

PROTAC_Mechanism TargetProtein Target Protein (e.g., Disease-Causing Protein) TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Binding PROTAC PROTAC Molecule (Warhead-PEG3-E3 Ligand) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3Ligase->TernaryComplex Recruitment Ubiquitination Poly-Ubiquitination TernaryComplex->Ubiquitination Proximity-Induced Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalysis Recycling Recycling of Amino Acids Degradation->Recycling

References

Methodological & Application

Application Notes and Protocols for Methylamino-PEG3-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex.

Methylamino-PEG3-acid is a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC synthesis. Its structure, featuring a terminal methylamino group and a carboxylic acid, allows for straightforward and efficient conjugation to POI and E3 ligase ligands through common amide bond formation strategies. The PEG3 moiety enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis and evaluation.

General PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Synthesis_Workflow Start Start Materials: - POI Ligand with COOH - E3 Ligase Ligand with NH2 - this compound Step1 Step 1: Amide Coupling (POI-COOH + this compound) Start->Step1 Intermediate Intermediate: POI-PEG3-NHMe Step1->Intermediate Step2 Step 2: Amide Coupling (Intermediate + E3-NH2) Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (with PROTAC) Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody_Incubation 6. Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis BRD4_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Super_Enhancers Super-Enhancers Super_Enhancers->BRD4 associates with RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 degrades BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activation BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream PROTAC BTK PROTAC PROTAC->BTK degrades IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates NF_kB_MAPK NF-κB & MAPK Activation TRAF6->NF_kB_MAPK PROTAC IRAK4 PROTAC PROTAC->IRAK4 degrades

Application Notes and Protocols for EDC/NHS Coupling Chemistry with Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for the conjugation of molecules containing a carboxylic acid group to Methylamino-PEG3-acid. This short, hydrophilic polyethylene (B3416737) glycol (PEG) linker is instrumental in bioconjugation, enhancing the solubility and bioavailability of the conjugated molecule, and providing a flexible spacer arm to mitigate steric hindrance.[1][2]

Introduction to EDC/NHS Coupling with this compound

EDC/NHS chemistry is a widely used, efficient method for forming stable amide bonds between a carboxyl group and a primary amine.[3] The reaction proceeds via a two-step mechanism, which is particularly advantageous when working with complex biomolecules.[4]

The process begins with the activation of a carboxyl group by EDC, forming a highly reactive but unstable O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis, which can reduce coupling efficiency. The addition of NHS stabilizes this intermediate by converting it to a semi-stable NHS ester.[3] This amine-reactive ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[5]

The inclusion of a short PEG linker, such as in this compound, can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation.[2][6]

Data Presentation: Optimizing Reaction Conditions

Achieving high conjugation efficiency requires the optimization of several reaction parameters. The following tables provide a summary of typical starting conditions and expected outcomes for the conjugation of a generic protein or small molecule with a carboxyl group to this compound.

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0 (in MES buffer)EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment.[7]
Conjugation pH 7.2 - 8.5 (in PBS or borate (B1201080) buffer)The reaction of the NHS ester with the primary amine of this compound is favored at a neutral to slightly basic pH where the amine is deprotonated and more nucleophilic.[7]
Molar Ratio (Molecule:EDC:NHS) 1 : 1.5 : 1.5 to 1 : 10 : 10A molar excess of EDC and NHS ensures efficient activation of the carboxyl groups. The optimal ratio should be determined empirically for each specific molecule.[4][8]
Molar Ratio (Molecule:this compound) 1 : 10 to 1 : 50A significant molar excess of the amine-PEG linker drives the reaction towards product formation and maximizes the conjugation of the target molecule.
Reaction Time (Activation) 15 - 30 minutes at room temperatureSufficient time for the formation of the NHS ester intermediate.[7]
Reaction Time (Conjugation) 2 hours at room temperature to overnight at 4°CLonger reaction times may be necessary for complete conjugation, especially at lower temperatures which can help maintain the stability of sensitive biomolecules.[9]
Quenching Agent 50 mM Hydroxylamine, Glycine, or TrisTo deactivate any unreacted NHS esters and prevent non-specific reactions.[7]
ParameterTypical ValueMethod of Determination
Conjugation Efficiency 40 - 80%Quantified by comparing the amount of conjugated versus unconjugated molecule using techniques like HPLC, SDS-PAGE, or spectrophotometry.
Post-Purification Yield 30 - 70%Determined by the amount of purified conjugate obtained relative to the starting amount of the limiting reactant, highly dependent on the purification method.
Purity of Conjugate >95%Assessed by analytical HPLC or mass spectrometry to ensure the absence of unreacted starting materials and byproducts.[8]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a carboxyl-containing molecule to this compound. Optimization may be required for specific applications.

Materials and Reagents
  • Molecule with a terminal carboxyl group (e.g., protein, peptide, small molecule drug)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4 or 100 mM Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for poorly water-soluble molecules)

  • Purification equipment (e.g., size-exclusion chromatography, dialysis, HPLC)

Protocol for Aqueous-Soluble Molecules (Two-Step Procedure)

This is the recommended procedure for most proteins and other biomolecules to minimize side reactions.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

    • Dissolve the carboxyl-containing molecule in Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxyl Groups:

    • Add the EDC stock solution to the solution of the carboxyl-containing molecule to achieve the desired molar excess (e.g., 10-fold).

    • Immediately add the NHS stock solution to the reaction mixture to the same molar excess as EDC.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Optional: To remove excess EDC and NHS, perform a rapid buffer exchange of the activated molecule into Coupling Buffer using a desalting column.

    • Add the solution of this compound to the activated molecule solution to achieve the desired molar excess (e.g., 20 to 50-fold).

    • Adjust the pH of the reaction mixture to 7.2-8.5 if necessary using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any remaining NHS esters.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted this compound, quenching reagent, and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol for Organically-Soluble Molecules
  • Reagent Preparation:

    • Ensure all glassware is dry and use anhydrous solvents.

    • Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

    • Dissolve EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in anhydrous DMF or DMSO.

  • Activation and Conjugation:

    • To the solution of the carboxyl-containing molecule, add EDC and NHS to the desired molar excess.

    • Stir the reaction at room temperature for 15-30 minutes.

    • Add the this compound solution to the activated molecule.

    • If necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

    • Allow the reaction to proceed for 2-24 hours at room temperature, monitoring the progress by TLC or LC-MS.[10]

  • Work-up and Purification:

    • The purification method will depend on the properties of the conjugate. Common methods include precipitation, extraction, and column chromatography.

Characterization of the Conjugate

Confirmation of successful conjugation and assessment of purity are critical.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugate from the starting materials. The conjugate will typically have a different retention time than the unconjugated molecule.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, which should be the sum of the molecular weights of the starting molecule and the this compound linker, minus the mass of water (18.02 Da).[8]

  • SDS-PAGE (for proteins): A shift in the molecular weight of the protein band on an SDS-PAGE gel can indicate successful conjugation.

Mandatory Visualizations

G EDC/NHS Coupling Workflow with this compound cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) cluster_2 Quenching & Purification Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Molecule-PEG-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + this compound PEG_Amine This compound Quench Quenching (e.g., Tris, Glycine) Conjugate->Quench Purify Purification (e.g., HPLC, SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Experimental workflow for EDC/NHS coupling.

G Application of PEGylated Ligand in Cell Signaling cluster_0 Extracellular cluster_1 Intracellular Ligand Ligand PEG_Linker This compound Receptor Cell Surface Receptor (e.g., EGFR, GPCR) PEG_Linker->Receptor Binding & Activation Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Signaling_Cascade->Cellular_Response

Caption: Role of a PEGylated ligand in initiating a cell signaling cascade.

Applications in Research and Drug Development

The conjugation of molecules to this compound has broad applications:

  • Drug Delivery: PEGylation can improve the solubility and stability of small molecule drugs, peptides, and proteins, leading to improved pharmacokinetic profiles.[1][11] The use of a short PEG linker can be advantageous in creating compact drug conjugates.

  • Targeted Therapeutics: A targeting moiety (e.g., an antibody fragment, peptide, or small molecule) can be conjugated to a therapeutic agent via a this compound linker to facilitate targeted delivery to specific cells or tissues.

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[12]

  • Bioconjugation: this compound is a valuable tool for linking different biomolecules together for various research applications, such as in the development of diagnostic assays and biosensors.

In the context of cell signaling, a ligand conjugated with this compound can be used to activate cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[13][14] The PEG linker provides a spacer between the ligand and a carrier molecule or surface, which can be crucial for maintaining the ligand's ability to bind to its receptor and initiate downstream signaling pathways that regulate cellular processes like proliferation, differentiation, and survival.[15] The specific signaling cascade activated will depend on the nature of the ligand and the receptor it binds to. For instance, an EGF-PEG conjugate would be expected to activate the MAPK and PI3K/Akt pathways upon binding to EGFR.[15]

References

Modifying Small Molecules with Methylamino-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification of small molecules using Methylamino-PEG3-acid. This versatile bifunctional linker is instrumental in modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Introduction to this compound in Small Molecule Modification

This compound is a heterobifunctional linker featuring a methylamine (B109427) group at one terminus and a carboxylic acid at the other, separated by a hydrophilic PEG3 spacer. This structure allows for the covalent attachment of two different molecules. The methylamine group readily reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds, while the terminal carboxylic acid can be coupled to amine-containing molecules.

The PEGylation of small molecules, a process of covalently attaching PEG chains, is a well-established strategy in drug development to improve the therapeutic properties of a molecule. This modification can increase a drug's hydrodynamic size, leading to enhanced solubility, extended circulation half-life, and reduced renal clearance. Furthermore, the PEG chain can shield the molecule from enzymatic degradation and reduce immunogenicity.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as the linker, connecting the antibody to the drug. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

  • PROTACs: PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker is a critical component of a PROTAC, and PEG-based linkers like this compound are used to modulate the solubility and cell permeability of the final construct.

  • Improving Drug Properties: For small molecule drugs with poor solubility or rapid clearance, conjugation with this compound can significantly improve their pharmaceutical properties, making them more effective therapeutic agents.

Experimental Protocols

The following protocols provide a general framework for the conjugation of small molecules using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) may be necessary for specific molecules.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of a small molecule containing a primary or secondary amine to the carboxylic acid group of this compound.

Materials:

  • Small molecule with an amine group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5, or 0.1 M MES buffer pH 5.5)

  • Quenching Solution (e.g., 1 M Tris-HCl pH 8.5 or hydroxylamine)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing small molecule (1.0 equivalent) in the reaction buffer.

    • Add the solution of the activated this compound to the small molecule solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-12 hours at room temperature with stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as RP-HPLC or SEC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

Workflow for Amine-to-Carboxylic Acid Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound (Carboxylic Acid) C NHS-activated This compound A->C Anhydrous DMF/DMSO 15-30 min, RT B EDC + NHS B->C E Conjugated Product C->E Reaction Buffer (pH 7.2-7.5) 2-12 h, RT D Amine-containing Small Molecule D->E F Quenching E->F G Purification (HPLC/SEC) F->G H Characterization (LC-MS, NMR) G->H

Caption: Workflow for conjugating an amine-containing small molecule.

Quantitative Data Summary

The following table provides representative data for a typical small molecule conjugation experiment. Actual results will vary depending on the specific molecules and reaction conditions used.

ParameterValueNotes
Molar Ratios
Small Molecule : this compound1 : 1.5A slight excess of the activated linker can drive the reaction to completion.
This compound : EDC : NHS1 : 1 : 1Stoichiometry for the activation step.
Reaction Conditions
Activation pH / Time5.5 / 30 minUsing 0.1 M MES buffer for activation.
Conjugation pH / Time7.2 / 4 hoursUsing 1X PBS buffer at room temperature.
Expected Outcome
Conjugation Efficiency> 80%Dependent on the reactivity of the small molecule.
Purity of Final Product> 95%After purification by RP-HPLC.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Small molecules modified with this compound can be designed as PROTACs to induce the degradation of a target protein. The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

G cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC (Small Molecule-Linker-E3 Ligand) Target Target Protein PROTAC->Target Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3Ligase->Ternary UbTarget Ubiquitinated Target Protein Ternary->UbTarget Ubiquitination Ub Ubiquitin Ub->UbTarget Proteasome Proteasome UbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting and Optimization

  • Low Conjugation Yield:

    • Check pH: Ensure the pH of the conjugation reaction is optimal for amine reactivity (typically 7.2-8.0).

    • Increase Molar Excess: A higher molar excess of the activated linker may be required.

    • Confirm Activity of Reagents: Ensure EDC and NHS are fresh and have been stored properly.

  • Side Reactions:

    • Hydrolysis of NHS-ester: Perform the reaction promptly after the activation step as the NHS-ester can hydrolyze in aqueous solutions.

    • Di-PEGylation: If the target molecule has multiple reactive sites, di- or multi-PEGylation can occur. This can be controlled by adjusting the stoichiometry of the linker to the target molecule.

  • Purification Challenges:

    • Similar Retention Times: If the unreacted small molecule and the conjugate have similar properties, separation by chromatography can be challenging. Optimization of the chromatographic method (e.g., gradient, column chemistry) may be necessary.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound to modify small molecules for a wide range of applications in drug discovery and development.

Application Notes and Protocols for Surface Functionalization with Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polyethylene (B3416737) glycol (PEG) derivatives is a cornerstone of modern biomaterial science, drug delivery, and diagnostics. Methylamino-PEG3-acid is a heterobifunctional linker that offers a versatile platform for covalently attaching a hydrophilic PEG spacer to surfaces and biomolecules. This linker possesses a terminal methylamino group for reaction with carboxylated surfaces (or molecules) and a terminal carboxylic acid group for subsequent conjugation to amine-containing moieties. The short, discrete PEG chain (n=3) enhances water solubility, reduces non-specific protein adsorption, and provides a flexible spacer arm.[1]

These application notes provide a comprehensive guide to the use of this compound for surface functionalization, including detailed protocols, data presentation, and diagrams to illustrate key workflows and biological interactions.

Core Applications

The unique properties of this compound make it suitable for a range of applications:

  • Bioconjugation: Linking proteins, peptides, or antibodies to surfaces or other molecules.[1]

  • Drug Delivery: Modifying nanoparticles or drug carriers to improve their pharmacokinetic profiles by increasing circulation time and reducing immunogenicity.[1]

  • Material Science: Coating surfaces to enhance biocompatibility and reduce non-specific binding in various biomedical devices and diagnostic platforms.[1]

  • PROTACs: As a linker in the synthesis of proteolysis-targeting chimeras, connecting a target-binding ligand to an E3 ligase-binding ligand.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is crucial for accurate stoichiometric calculations and characterization of the resulting functionalized surfaces.

PropertyValueSource
CAS Number 2148295-95-6
Molecular Formula C₁₀H₂₁NO₅
Molecular Weight 235.28 g/mol
Purity Typically ≥95%
Solubility Water, DMSO, DMF
Storage -20°C, desiccated, protected from light

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of carboxylated surfaces with this compound using carbodiimide (B86325) chemistry.

Protocol 1: Surface Functionalization of Carboxyl-Terminated Self-Assembled Monolayers (SAMs)

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups, such as a gold surface modified with a carboxyl-terminated alkanethiol.

Materials and Equipment:

  • Carboxyl-terminated substrate (e.g., COOH-terminated SAM on gold or glass)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Orbital shaker

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 0.4 M EDC and 0.1 M NHS solutions in Activation Buffer immediately before use.

  • Surface Activation:

    • Wash the carboxylated substrate with DI water and dry under a gentle stream of nitrogen.

    • Immerse the substrate in the freshly prepared EDC/NHS solution. A typical molar ratio is a 2- to 5-fold excess of EDC and NHS relative to the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle agitation to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • PEGylation:

    • Remove the substrate from the activation solution and rinse briefly with Activation Buffer.

    • Immediately immerse the activated substrate in the this compound solution (typically 1-10 mg/mL in Coupling Buffer).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the PEGylation solution.

    • Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.

    • Wash the surface thoroughly with DI water and dry under a nitrogen stream.

  • Characterization:

    • The functionalized surface can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm successful PEGylation.

Workflow for Surface Functionalization

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_final Final Steps prep_peg Dissolve this compound pegylation Couple this compound (2-4 hours) prep_peg->pegylation prep_edc_nhs Prepare fresh EDC/NHS solution activation Activate Carboxyl Surface (15-30 min) prep_edc_nhs->activation activation->pegylation quenching Quench Unreacted Sites (15-30 min) pegylation->quenching washing Wash and Dry Surface quenching->washing characterization Surface Characterization (XPS, AFM, Contact Angle) washing->characterization

Caption: Experimental workflow for surface functionalization.

Representative Data

Due to the limited availability of specific published data for this compound, the following table presents representative data for the functionalization of a silicon substrate with a similar short-chain amine-terminated PEG molecule as a proxy. This data provides expected trends for surface characterization.

Surface TypeWater Contact Angle (°)Surface Roughness (RMS, nm)
Clean Silicon Wafer < 10~0.2
APTES-modified Silicon 50 - 70~0.3 - 0.5
PEG-functionalized Surface 30 - 50~0.4 - 0.7

Data is illustrative and based on typical values for similar surface modifications.

Biological Interactions of PEGylated Surfaces

The primary biological role of a PEGylated surface is to be "stealthy" or bio-inert. The hydrophilic and flexible PEG chains form a hydrated layer that sterically hinders the adsorption of proteins and reduces interactions with cells. This can modulate cellular signaling by preventing the activation of pathways that are triggered by non-specific protein adsorption or direct receptor-surface interactions.

For nanoparticles and drug delivery systems, PEGylation can influence the mechanism of cellular uptake. While generally reducing phagocytosis by immune cells, PEGylated nanoparticles can still be internalized by other endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, depending on the cell type and the presence of targeting ligands.[1]

Generalized Signaling Pathway for Nanoparticle-Cell Interaction

The following diagram illustrates how a PEGylated surface on a nanoparticle can influence its interaction with a cell membrane and subsequent internalization, which is a critical first step in many drug delivery signaling cascades.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np PEGylated Nanoparticle receptor Cell Surface Receptor np->receptor Binding endosome Early Endosome receptor->endosome Endocytosis membrane_node lysosome Lysosome (Drug Release) endosome->lysosome Maturation signaling Downstream Signaling (e.g., therapeutic effect) lysosome->signaling Payload Action

Caption: PEGylated nanoparticle-cell interaction pathway.

Conclusion

This compound is a valuable tool for the functionalization of surfaces in a wide range of biomedical and research applications. The protocols and information provided herein offer a guide for its effective use. While specific quantitative data for this particular linker is sparse in the literature, the principles of carbodiimide chemistry and the expected outcomes of PEGylation are well-established, allowing researchers to adapt these protocols to their specific needs. Successful functionalization will impart surfaces with increased hydrophilicity and reduced non-specific binding, which are critical for enhancing the performance and biocompatibility of advanced materials and therapeutic systems.

References

Application Notes and Protocols for Methylamino-PEG3-acid in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of advanced nanoparticle drug delivery systems. Its structure, featuring a terminal methylamine (B109427) group and a carboxylic acid group connected by a flexible three-unit PEG spacer, offers several advantages in the field of nanomedicine. The hydrophilic nature of the PEG chain enhances the solubility and stability of nanoparticles in aqueous environments, a critical factor for intravenous administration. Furthermore, PEGylation, the process of attaching PEG chains to a nanoparticle surface, can effectively shield the nanoparticles from the host's immune system, thereby prolonging their circulation time and increasing the likelihood of reaching the target tissue.

The terminal reactive groups of this compound, the methylamine and carboxylic acid, provide versatile handles for covalent conjugation to both the nanoparticle surface and therapeutic payloads or targeting ligands. This allows for the precise engineering of multifunctional nanoparticles designed for targeted drug delivery, controlled release, and enhanced therapeutic efficacy. These application notes provide an overview of the utility of this compound in nanoparticle drug delivery, followed by detailed experimental protocols for its application.

Key Applications

  • Surface Modification of Nanoparticles: The carboxylic acid or amine group of this compound can be used to covalently attach the linker to the surface of various types of nanoparticles (e.g., polymeric nanoparticles, liposomes, metallic nanoparticles) that possess complementary reactive groups (amines or carboxylic acids, respectively). This process, known as PEGylation, imparts "stealth" characteristics to the nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES).

  • Attachment of Targeting Ligands: The free terminal group of the conjugated this compound can be subsequently used to attach targeting moieties such as antibodies, peptides, or small molecules. This functionalization enables the nanoparticles to specifically recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.

  • Drug Conjugation: Therapeutic agents can be covalently linked to the nanoparticle via the this compound linker. This approach allows for a more controlled and stable drug loading compared to physical encapsulation, and the release of the drug can be engineered to occur under specific physiological conditions (e.g., pH-sensitive cleavage of a bond).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with PEG linkers, including those similar to this compound. These values serve as a general reference, and actual results will vary depending on the specific nanoparticle composition, drug, and experimental conditions.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated NanoparticlesReference
Hydrodynamic Diameter (nm) 150 ± 20184 ± 25[1]
Polydispersity Index (PDI) 0.25 ± 0.050.15 ± 0.03[1]
Zeta Potential (mV) -25 ± 5-10 ± 3[1]

Table 2: Drug Loading and Encapsulation Efficiency

DrugNanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Reference
DoxorubicinPLGA-PEG Nanoparticles5.8 ± 0.775 ± 5[2]
PaclitaxelLipid-Polymer Nanoparticles8.2 ± 1.185 ± 6
siRNAChitosan-PEG Nanoparticles1.5 ± 0.390 ± 4[3]

Table 3: In Vitro Cellular Uptake and Cytotoxicity

Cell LineNanoparticle FormulationCellular Uptake (% of control)IC50 (µg/mL)Reference
MCF-7Doxorubicin-loaded PLGA-PEG180 ± 152.5 ± 0.4
A549Paclitaxel-loaded Lipid-Polymer-PEG220 ± 201.8 ± 0.3
HeLasiRNA-loaded Chitosan-PEG300 ± 25N/A[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the amine group of this compound to the carboxylic acid groups on the surface of pre-formed nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Amicon Ultra centrifugal filter units (or similar for nanoparticle purification)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC (4-fold molar excess over carboxyl groups on the nanoparticle surface) and NHS (10-fold molar excess over carboxyl groups) to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Purification of Activated Nanoparticles:

    • Remove excess EDC and NHS by centrifuging the nanoparticle suspension using an Amicon Ultra filter unit.

    • Wash the nanoparticles twice with Activation Buffer.

  • Conjugation with this compound:

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Add this compound (20-fold molar excess over the activated carboxyl groups).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching of Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using an Amicon Ultra filter unit to remove unreacted this compound and other reagents.

    • Resuspend the final PEGylated nanoparticles in an appropriate buffer for storage at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

A. Size and Zeta Potential Measurement:

  • Dilute the PEGylated nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

B. Quantification of PEGylation:

  • Quantify the amount of conjugated PEG using a colorimetric assay (e.g., barium iodide assay) or by using a fluorescently labeled PEG derivative and measuring the fluorescence intensity.

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release Buffer: PBS (pH 7.4) and Acetate Buffer (pH 5.5) to mimic physiological and endosomal pH, respectively.

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight).

Procedure:

  • Place a known amount of the drug-loaded PEGylated nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of Release Buffer at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Protocol 4: Cellular Uptake and Cytotoxicity Assays

A. Cellular Uptake Study (Qualitative and Quantitative):

  • Seed the target cells (e.g., cancer cell line) in a suitable culture plate and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled PEGylated nanoparticles for various time points.

  • Qualitative Analysis: After incubation, wash the cells with PBS, fix them, and visualize the cellular uptake of nanoparticles using fluorescence microscopy or confocal laser scanning microscopy.

  • Quantitative Analysis: After incubation, wash the cells, detach them, and analyze the fluorescence intensity of the cell population using flow cytometry.

B. Cytotoxicity Assay (MTT Assay):

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded PEGylated nanoparticles, free drug, and empty nanoparticles (as controls) for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations of Mechanisms and Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Characterization cluster_invitro In Vitro Evaluation np_synthesis 1. Nanoparticle Synthesis (e.g., PLGA) activation 2. Carboxyl Group Activation (EDC/NHS) np_synthesis->activation Carboxylated Nanoparticles pegylation 3. PEGylation with This compound activation->pegylation Activated Nanoparticles purification1 4. Purification pegylation->purification1 PEGylated Nanoparticles dls Size (DLS) purification1->dls zeta Zeta Potential purification1->zeta drug_loading Drug Loading Efficiency purification1->drug_loading drug_release Drug Release Study drug_loading->drug_release cellular_uptake Cellular Uptake Assay drug_loading->cellular_uptake cytotoxicity Cytotoxicity (MTT Assay) drug_loading->cytotoxicity

Caption: Experimental workflow for the synthesis, characterization, and in vitro evaluation of drug-loaded nanoparticles functionalized with this compound.

signaling_pathway cluster_cell Target Cell cluster_nanoparticle Drug Delivery System receptor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bax Bax mitochondrion Mitochondrion bax->mitochondrion bcl2->bax inhibits mitochondrion->apoptosis np Drug-loaded PEGylated Nanoparticle np->receptor binds (if targeted) drug Therapeutic Drug np->drug releases drug->pi3k inhibits drug->akt inhibits drug->mtor inhibits logical_relationship start This compound peg_chain Hydrophilic PEG Chain start->peg_chain amine_group Terminal Amine Group start->amine_group acid_group Terminal Carboxylic Acid start->acid_group solubility Increased Nanoparticle Solubility & Stability peg_chain->solubility conjugation2 Conjugation to Targeting Ligand/Drug (via Amine Group) amine_group->conjugation2 conjugation1 Conjugation to Nanoparticle Surface (via Carboxyl Group) acid_group->conjugation1 stealth Stealth Properties (Reduced Opsonization) solubility->stealth circulation Prolonged Blood Circulation Time stealth->circulation targeted_delivery Targeted Drug Delivery circulation->targeted_delivery conjugation1->targeted_delivery conjugation2->targeted_delivery efficacy Enhanced Therapeutic Efficacy targeted_delivery->efficacy

References

Troubleshooting & Optimization

How to improve low yield in Methylamino-PEG3-acid conjugation reactions?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Methylamino-PEG3-acid conjugation reactions.

Troubleshooting Guide: Low Conjugation Yield

This section addresses common issues encountered during the conjugation of this compound to molecules containing carboxylic acids, typically using carbodiimide (B86325) chemistry (EDC/NHS).

Question 1: My conjugation yield is significantly lower than expected. What are the most likely causes?

Low yield in a this compound conjugation reaction can stem from several factors related to the reagents, reaction conditions, and experimental setup. The most common culprits are inefficient activation of the carboxylic acid, degradation of the activated species, and suboptimal conditions for the amine coupling step.

Problem Area 1: Inefficient Carboxylic Acid Activation

  • Potential Cause: The pH of the activation step is not optimal. The activation of carboxylic acids using EDC is most efficient in a slightly acidic environment.[1][2]

  • Recommended Solution: Perform the activation of the carboxylic acid-containing molecule with EDC and NHS (or Sulfo-NHS) in a buffer with a pH between 4.5 and 6.0, such as MES buffer.[1]

  • Potential Cause: The EDC or NHS/Sulfo-NHS reagents have degraded due to improper storage or handling. These reagents are sensitive to moisture.

  • Recommended Solution: Store EDC and NHS/Sulfo-NHS desiccated at -20°C.[3] Allow the vials to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in an anhydrous solvent like DMSO or DMF immediately before use.[1]

Problem Area 2: Hydrolysis of the Activated Ester

  • Potential Cause: The activated NHS-ester is hydrolyzing back to the carboxylic acid before it can react with the this compound. This hydrolysis is accelerated at higher pH values and in the presence of water.[4]

  • Recommended Solution: Prepare the activated ester solution immediately before adding it to the amine-containing PEG.[1] Ensure that all solvents used are anhydrous to minimize moisture. The half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6, so careful pH control is critical.[4]

Problem Area 3: Suboptimal Amine Coupling Reaction

  • Potential Cause: The pH of the coupling reaction is not ideal for the amine reaction. The reaction of an NHS-activated molecule with a primary amine is most efficient at a pH between 7.0 and 8.5.[1][2] At a lower pH, the amine group is protonated and less nucleophilic.[1]

  • Recommended Solution: After the initial activation step in an acidic buffer, add the activated carboxylic acid to the this compound solution and adjust the final pH of the reaction mixture to between 7.2 and 7.5.[1]

  • Potential Cause: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the this compound for the activated carboxylic acid.[1][3]

  • Recommended Solution: Use a non-amine-containing buffer for the conjugation step, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[1][5]

  • Potential Cause: The molar ratio of the reactants is not optimized. An insufficient amount of the activated acid or a large excess of the PEG linker can affect the yield.

  • Recommended Solution: A typical starting point is to use a 1.5-fold molar excess of EDC and NHS over the carboxylic acid for the activation step.[1] For the coupling reaction, a 1:1 to 1.5:1 molar ratio of the acylating agent to this compound is generally recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a methylamine (B109427) group at one end and a carboxylic acid group at the other, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The methylamine group can be reacted with molecules containing carboxylic acids or activated esters to form stable amide bonds.[6][7] The PEG spacer increases the hydrophilicity and solubility of the resulting conjugate in aqueous media.[6]

Q2: What are the common side reactions in this compound conjugations?

The primary side reaction of concern is the formation of an N-acylurea byproduct. This can occur when using carbodiimides like EDC if the reaction with the amine is not efficient.[1] Another potential side reaction is O-acylation if the molecule being conjugated also contains a hydroxyl group. To minimize this, it is important to control the pH to be below 8.5 and use a minimal excess of the acylating agent.[1]

Q3: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation can be monitored using various analytical techniques. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and SDS-PAGE (for protein conjugations) can be used to track the consumption of starting materials and the formation of the desired conjugate.

Q4: Can steric hindrance affect my reaction yield?

Yes, if the molecule you are trying to conjugate to the this compound is sterically hindered, the reaction may proceed more slowly, leading to lower yields.[1] In such cases, you might consider slightly increasing the reaction time or temperature, while carefully monitoring for the formation of side products.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound conjugation reactions.

Table 1: Recommended pH for Reaction Steps

Reaction StepReagentsRecommended pH RangeBuffer Examples
Carboxylic Acid ActivationMolecule-COOH, EDC, NHS4.5 - 6.0[1]MES Buffer[1]
Amine CouplingActivated Ester, this compound7.2 - 8.5[1][4]Phosphate-Buffered Saline (PBS), Borate Buffer[1]

Table 2: Recommended Reagent Stoichiometry

ReactantMolar Ratio (relative to Carboxylic Acid)Notes
EDC1.5 equivalents[1]Prepare fresh solution in anhydrous solvent.[1]
NHS/Sulfo-NHS1.5 equivalents[1]Prepare fresh solution in anhydrous solvent.[1]
This compound1.0 - 1.5 equivalentsAdjust based on experimental optimization.[1]

Table 3: Typical Reaction Times and Temperatures

Reaction StepTemperatureDuration
Carboxylic Acid ActivationRoom Temperature15 - 30 minutes[1]
Amine CouplingRoom Temperature or 4°C2 hours to overnight[1]

Experimental Protocols & Visualizations

General Protocol for this compound Conjugation

This protocol outlines a two-step process for conjugating a carboxylic acid-containing molecule to this compound using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0[1]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[1]

  • Anhydrous DMSO or DMF[1]

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Dissolve the this compound in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF.[1]

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add 1.5 equivalents of EDC and 1.5 equivalents of NHS/Sulfo-NHS.[1]

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound (1.0 equivalent).[1]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[1]

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.[1]

  • Purification:

    • Purify the conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_cooh Dissolve Carboxylic Acid in Activation Buffer activation Activation (15-30 min, RT) pH 4.5-6.0 prep_cooh->activation prep_peg Dissolve This compound in Coupling Buffer conjugation Conjugation (2h RT or O/N 4°C) pH 7.2-7.5 prep_peg->conjugation prep_edc_nhs Prepare fresh EDC/NHS solution in anhydrous solvent prep_edc_nhs->activation activation->conjugation quenching Quenching (Add Tris buffer) conjugation->quenching purify Purify Conjugate (e.g., HPLC, SEC) quenching->purify

Caption: Experimental workflow for this compound conjugation.

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting low conjugation yields.

troubleshooting_flow start Low Conjugation Yield check_reagents Check Reagents: - Fresh EDC/NHS? - Anhydrous solvents? - Proper storage? start->check_reagents check_activation_ph Check Activation pH: Is it between 4.5-6.0? check_reagents->check_activation_ph No solution_reagents Solution: - Use fresh reagents. - Use anhydrous solvents. check_reagents->solution_reagents Yes check_coupling_ph Check Coupling pH: Is it between 7.2-8.5? check_activation_ph->check_coupling_ph No solution_activation_ph Solution: - Adjust pH to 4.5-6.0  using MES buffer. check_activation_ph->solution_activation_ph Yes check_buffer Check Buffer: - Amine-free (e.g., PBS)? check_coupling_ph->check_buffer No solution_coupling_ph Solution: - Adjust final pH to 7.2-7.5. check_coupling_ph->solution_coupling_ph Yes check_stoichiometry Check Stoichiometry: - Molar ratios optimized? check_buffer->check_stoichiometry No solution_buffer Solution: - Switch to a non-amine  containing buffer. check_buffer->solution_buffer Yes solution_stoichiometry Solution: - Adjust molar ratios  of reactants. check_stoichiometry->solution_stoichiometry Yes end Yield Improved check_stoichiometry->end No solution_reagents->check_activation_ph solution_activation_ph->check_coupling_ph solution_coupling_ph->check_buffer solution_buffer->check_stoichiometry solution_stoichiometry->end

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing Methylamino-PEG3-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your bioconjugation experiments involving Methylamino-PEG3-acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive protocols to ensure successful coupling of this compound to molecules containing primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine using EDC and NHS?

The coupling reaction is a two-step process, with each step having its own optimal pH range for maximum efficiency.[1]

  • Step 1: Carboxyl Group Activation: The activation of the carboxylic acid on your target molecule with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2]

  • Step 2: Amine Coupling: The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][2]

For optimal results, a two-step protocol is recommended where the activation is performed at pH 5.0-6.0, and then the pH is raised to 7.2-7.5 for the coupling step.[3][4]

Q2: Which buffers should I use for the activation and coupling steps?

It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.[1]

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice for the activation step.[1][4]

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common choice for the coupling step.[1] Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.[1]

Buffers to Avoid: Do not use buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the EDC/NHS chemistry.[1]

Q3: How should I handle and store EDC and NHS reagents?

Both EDC and NHS are moisture-sensitive, and proper handling is crucial to maintain their activity.[1]

  • Storage: Store EDC and NHS desiccated at -20°C.[1]

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[1] Once opened, use the necessary amount and promptly reseal the vial, storing it under dry conditions. For frequent use, consider preparing single-use aliquots.

Q4: What are the recommended molar ratios of EDC, NHS, and this compound?

The optimal molar ratios can vary depending on the specific molecules being conjugated. However, a common starting point is to use a molar excess of the PEG reagent and the coupling agents relative to the molecule with the carboxyl group.

ReactantRecommended Molar Ratio (relative to Carboxyl Group)
EDC2- to 10-fold molar excess[1]
NHS2- to 5-fold molar excess[1]
This compound10- to 50-fold molar excess[5]

Optimization of these ratios is often necessary to achieve the desired conjugation efficiency.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1][2] Verify the pH of your buffers.
Inactive EDC or NHS EDC and NHS are moisture-sensitive.[1] Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use.
Presence of Competing Amines or Carboxyls in Buffers Avoid using buffers like Tris or glycine.[1] Use recommended buffers such as MES for activation and PBS for coupling.[1][4]
Hydrolysis of NHS-ester The NHS-ester intermediate is susceptible to hydrolysis.[1] Proceed with the amine coupling step immediately after activation.
Precipitation During Reaction Protein Aggregation The change in pH or addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers.[1] A buffer exchange step may be necessary.
High EDC Concentration Very high concentrations of EDC can sometimes lead to precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Undesired Side Reactions Reaction with other functional groups To ensure selective reaction with the primary amine of this compound, maintain the coupling reaction pH below 8.5 to minimize the reactivity of other nucleophilic groups like hydroxyls.[2]

Experimental Protocols

Two-Step Protocol for Coupling this compound to a Carboxyl-Containing Molecule

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Dissolve this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxyl-containing molecule, add the EDC and NHS stock solutions. A common starting molar ratio is 1:2:5 (Carboxyl-molecule:EDC:NHS).[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Immediately after the activation step, add a 10- to 50-fold molar excess of the dissolved this compound to the activated molecule solution.[5]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. Longer reaction times may be needed for sensitive molecules at lower temperatures.[5]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.

Visualizing the Process

Reaction Mechanism

ReactionMechanism Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Isourea Isourea byproduct O_Acylisourea->Isourea hydrolysis NHS NHS Conjugate Molecule-CONH-PEG3 NHS_Ester->Conjugate + this compound PEG_NHCH3 This compound Released_NHS NHS

Caption: EDC/NHS coupling mechanism for this compound.

Experimental Workflow

ExperimentalWorkflow start Start prep Prepare Reagents (Molecule, PEG, EDC, NHS) start->prep activation Activate Carboxyl Groups (pH 4.5-6.0 in MES Buffer) prep->activation conjugation Add this compound (Adjust to pH 7.2-7.5 with PBS) activation->conjugation reaction Incubate (2h @ RT or overnight @ 4°C) conjugation->reaction quench Quench Reaction (Tris or Hydroxylamine) reaction->quench purify Purify Conjugate (Chromatography, Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: Two-step experimental workflow for conjugation.

Troubleshooting Logic

TroubleshootingLogic rect_node rect_node start Low Yield? check_ph pH Optimal? start->check_ph Yes check_ph->rect_node Adjust pH to 4.5-6.0 (Activation) and 7.0-8.5 (Coupling) check_reagents Reagents Active? check_ph->check_reagents Yes check_buffers Buffers Correct? check_reagents->check_buffers Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No optimize_ratios Optimize Molar Ratios check_buffers->optimize_ratios Yes change_buffers Switch to MES/PBS check_buffers->change_buffers No

Caption: Decision tree for troubleshooting low conjugation yield.

References

Stability and storage conditions for Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methylamino-PEG3-acid, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and reactivity of this compound. While specific stability data for this compound is not extensively published, the following recommendations are based on best practices for similar polyethylene (B3416737) glycol (PEG) derivatives.

Recommended Storage Conditions
ParameterRecommendationRationaleSource
Temperature (Long-term) -20°CTo minimize degradation over months to years.[1][2][3][4][5]
Temperature (Short-term) 0 - 4°CSuitable for storage over days to weeks.[1]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[6]PEG derivatives are sensitive to oxidation.[6]
Light Exposure Protect from light; store in the dark.[1][2][6][7]PEG compounds can be light-sensitive.[6]
Moisture Store in a dry environment, sealed from moisture.[6][8] Consider using a desiccant for storage.[6]The terminal carboxylic acid and the PEG chain can be hygroscopic. Moisture can lead to hydrolysis and loss of activity, especially for activated forms.
Form Solid (lyophilized powder) is generally more stable than solutions.Reduces the risk of microbial growth and hydrolysis.
Shipping Typically shipped at ambient temperature as it is stable for short periods.[1][3][5][8][9]Stability allows for standard shipping conditions without compromising the product.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Q1: My compound shows reduced reactivity with primary amines.

  • Possible Cause 1: Degradation due to improper storage. Exposure to moisture, light, or elevated temperatures can lead to the degradation of the carboxylic acid group.

    • Solution: Review the storage conditions against the recommendations. If the compound was not stored properly, it may be necessary to use a fresh vial.

  • Possible Cause 2: Inappropriate reaction conditions. The pH of the reaction is critical for amide bond formation.

    • Solution: Ensure the reaction is performed at an optimal pH (typically 4.5-7.5 for EDC/NHS chemistry). The choice of coupling reagents (e.g., EDC, HATU) and their freshness is also crucial.

  • Possible Cause 3: Repeated freeze-thaw cycles. For PEGylated products, repeated freezing and thawing can impact stability.[10]

    • Solution: Aliquot the compound into smaller, single-use vials upon receipt to avoid multiple freeze-thaw cycles.[6]

Q2: I am observing unexpected peaks in my analytical characterization (e.g., HPLC, Mass Spectrometry).

  • Possible Cause 1: Oxidative degradation. Exposure to air can lead to oxidation of the PEG chain.[6]

    • Solution: Always handle the compound under an inert atmosphere. After use, backfill the container with nitrogen or argon before sealing.[6]

  • Possible Cause 2: Impurities from the synthesis.

    • Solution: Verify the purity of the compound from the certificate of analysis. If significant impurities are present, contact the supplier.

Q3: The compound appears clumpy or has changed in appearance.

  • Possible Cause: Moisture absorption. PEG compounds are hygroscopic.

    • Solution: While the compound may still be usable, it is a sign of moisture exposure. It is recommended to bring the container to room temperature before opening to minimize condensation.[6] For quantitative applications, it is advisable to use a fresh, properly stored vial.

Frequently Asked Questions (FAQs)

Q: How should I prepare a stock solution of this compound?

A: It is recommended to dissolve the compound in a dry, aprotic solvent such as DMSO, DMF, or DCM.[3] For aqueous buffers, prepare the solution fresh for each use to avoid hydrolysis.

Q: What is the shelf life of this compound?

A: When stored properly at -20°C in a dry, dark environment under an inert atmosphere, the shelf life can be greater than two years.[1][2] However, this can vary between manufacturers. Always refer to the product-specific documentation.

Q: Is it necessary to handle this compound in a glove box?

A: While not strictly necessary for all applications, for sensitive reactions or long-term storage, handling in a glove box or under a stream of inert gas is highly recommended to prevent oxidation and moisture uptake.[6]

Q: How can I confirm the integrity of my this compound?

A: You can use analytical techniques such as NMR, HPLC, or mass spectrometry to check the purity and structure of the compound. Compare the results with the certificate of analysis provided by the supplier.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a framework for evaluating the stability of this compound under specific laboratory conditions.

1. Objective: To determine the degradation of this compound over time at different temperatures.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 4°C, room temperature, 40°C).

  • Time Points:

    • Establish time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, take one vial from each storage condition.

    • Inject an appropriate volume onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).

    • Detection: UV at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • At time zero, identify the peak corresponding to this compound and determine its retention time and peak area.

    • At subsequent time points, quantify the peak area of the parent compound.

    • Calculate the percentage of the remaining this compound at each time point relative to time zero.

    • Plot the percentage of the remaining compound against time for each storage condition.

Visualizations

StabilityWorkflow cluster_storage Storage Conditions cluster_outcome Compound Stability ProperStorage Proper Storage (-20°C, Dark, Dry, Inert Gas) Stable Stable Compound (High Purity & Reactivity) ProperStorage->Stable Maintains Integrity ImproperStorage Improper Storage (RT, Light, Moisture, Air) Degraded Degraded Compound (Low Purity & Reactivity) ImproperStorage->Degraded Leads to Degradation

Caption: Logical relationship between storage conditions and compound stability.

References

Troubleshooting solubility issues during bioconjugation with Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bioconjugation with Methylamino-PEG3-acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short, hydrophilic, heterobifunctional linker. It contains a methylamino group (-NHCH₃) at one end and a carboxylic acid group (-COOH) at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary role in bioconjugation is to connect two molecules, often a biomolecule (like a protein or peptide) and a therapeutic agent or dye. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Q2: What are the key benefits of using a short-chain PEG linker like this compound?

Short-chain PEG linkers like this compound offer several advantages in bioconjugation:

  • Enhanced Hydrophilicity: The PEG component increases the water solubility of hydrophobic molecules, which can help prevent aggregation of the final conjugate.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell that may extend the circulation half-life of the conjugated molecule.

  • Reduced Immunogenicity: PEGylation can mask epitopes on the conjugated molecule, potentially lowering the risk of an immune response.

  • Defined Spacer Length: The discrete length of the PEG3 linker provides a precise and controlled distance between the conjugated molecules, which can be important for maintaining biological activity.

Q3: In what solvents is this compound soluble?

This compound is generally soluble in a variety of aqueous and organic solvents.

SolventSolubilityNotes
WaterSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.
Dimethylformamide (DMF)SolubleOften used as a solvent for bioconjugation reactions.
Dimethyl sulfoxide (B87167) (DMSO)SolubleAnother common solvent for dissolving PEG linkers and for conjugation.
Dichloromethane (DCM)Soluble

Q4: How should I store this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment. To avoid moisture condensation, it is recommended to allow the vial to equilibrate to room temperature before opening. For frequent use, preparing a stock solution in an anhydrous solvent like DMSO or DMF is advisable.

Troubleshooting Guide

Problem 1: this compound is difficult to weigh and handle.

  • Cause: Many PEG acid reagents are low-melting point solids, which can make them challenging to handle and weigh accurately.

  • Solution: To facilitate easier handling, it is recommended to prepare a stock solution. Dissolve the this compound in an anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be stored at -20°C. When using the stock solution, ensure it is protected from moisture by keeping it under an inert gas like argon or nitrogen and using a syringe for dispensing.

Problem 2: Poor or slow dissolution of this compound in the reaction buffer.

  • Cause: While generally water-soluble, factors like buffer composition, pH, and concentration can influence the dissolution rate.

  • Solution:

    • Initial Dissolution in Organic Solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.

    • pH Adjustment: The solubility of molecules with a carboxylic acid group can be pH-dependent. Ensure the pH of your buffer is appropriate. For reactions targeting the amine group, a pH of 7.2-8.5 is often used for the coupling step.

    • Gentle Warming: Mild heating can aid in dissolving PEG compounds. However, use caution to avoid degradation of the reagent or other components in your reaction.

Problem 3: Low yield of the desired bioconjugate.

  • Cause: Several factors can contribute to low conjugation efficiency, including suboptimal reaction conditions, inactive reagents, or steric hindrance.

  • Solution:

    • Optimize Reaction pH: For EDC/NHS chemistry to activate the carboxylic acid of this compound, the activation step is most efficient at a slightly acidic pH (e.g., pH

Impact of reaction time and temperature on Methylamino-PEG3-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylamino-PEG3-acid conjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pH for this compound conjugation?

A1: A two-step pH process is optimal for this conjugation. The initial activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1] Following the activation step, the pH should be raised to 7.2-8.0 for the conjugation reaction with this compound. This higher pH facilitates the nucleophilic attack of the methylamine (B109427) group on the NHS-activated ester.

Q2: What is the recommended reaction time and temperature for the conjugation step?

A2: The conjugation reaction can typically be performed for 2 hours at room temperature or overnight at 4°C.[1][2] The lower temperature (4°C) may be beneficial for sensitive molecules to minimize potential degradation, though it may require a longer reaction time.[1] Some protocols suggest that the reaction can be complete in as little as 30-60 minutes at room temperature.[3] It is recommended to monitor the reaction progress using an appropriate analytical technique like LC-MS or TLC to determine the optimal reaction time for your specific molecules.[4][5][6]

Q3: What are the most common side reactions and how can they be minimized?

A3: The most common side reactions include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which deactivates it. The rate of hydrolysis increases with pH and temperature.[7] To minimize this, use the activated ester promptly after preparation and maintain the recommended pH range.

  • O-acylation of the terminal hydroxyl group: The hydroxyl group on this compound can be acylated, leading to an undesired ester linkage. This is more likely to occur at a higher pH (above 8.5) or with a large excess of the acylating agent.[2] To avoid this, maintain strict pH control and use a minimal excess of the activated carboxylic acid.[2]

  • Formation of N-acylurea byproduct: This can occur if the reaction between the EDC-activated carboxylic acid and the amine is inefficient. The use of NHS or sulfo-NHS helps to minimize this by converting the unstable O-acylisourea intermediate to a more stable amine-reactive NHS-ester.[2]

Q4: Which buffers should be used for the conjugation reaction?

A4: It is crucial to use non-amine-containing buffers, as primary amines in the buffer (e.g., Tris or glycine) will compete with the this compound for reaction with the activated carboxylic acid.[1][8] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, HEPES, and borate (B1201080) buffers.[1][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH for activation or conjugation.Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0.[1][9]
Hydrolysis of the NHS-activated ester.Prepare EDC and NHS solutions fresh and use the activated carboxylic acid immediately.[1] Perform the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.[7]
Inactive reagents (EDC, NHS, this compound).Store all reagents under the recommended conditions (typically at -20°C, desiccated).[3] Allow reagents to warm to room temperature before opening to prevent moisture condensation.[3]
Presence of primary amines in the buffer.Use non-amine-containing buffers such as PBS, MES, or HEPES.[1][8]
Presence of Side Products O-acylation of the hydroxyl group.Maintain the conjugation reaction pH below 8.5.[2] Avoid using a large excess of the activated carboxylic acid; a 1:1 to 1.5:1 molar ratio of activated acid to this compound is recommended.[2]
Di-PEGylation of the target molecule.If your target molecule has multiple carboxylic acid groups, control the stoichiometry of the this compound to the target molecule to favor mono-conjugation.[1]
Difficulty in Purifying the Final Conjugate Presence of unreacted starting materials and byproducts.Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).[1]

Impact of Reaction Time and Temperature on NHS-Ester Stability

The stability of the NHS-ester intermediate is a critical factor influencing the overall success of the conjugation. The following table summarizes the effect of pH and temperature on the half-life of NHS-esters.

pH Temperature NHS-Ester Half-Life Implication for Conjugation
7.00°C4-5 hours[7]Favorable conditions for longer reactions or when handling sensitive molecules.
7.4Room Temp~2 hours[10]A common condition providing a balance between reaction rate and stability.
8.64°C10 minutes[7]High pH significantly reduces stability, requiring rapid reaction with the amine.
9.0Room Temp< 9 minutes[10]Very rapid hydrolysis; not recommended for efficient conjugation.

Experimental Protocols

Protocol: EDC/NHS Activation of Carboxylic Acid and Conjugation to this compound

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[4]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[1]

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.[1]

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.[1]

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer.

    • Add the freshly activated carboxylic acid solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.[11]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials and byproducts.[1]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.[9]

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester NHS-Activated Ester (R-CO-NHS) Carboxylic_Acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC + NHS (pH 4.5-6.0) EDC_NHS->Activated_Ester Activated_Ester_2 NHS-Activated Ester PEG_Amine This compound (H2N-PEG3-OH) Conjugate Final Conjugate (R-CO-NH-PEG3-OH) PEG_Amine->Conjugate Conjugate_2 Crude Conjugate Activated_Ester_2->Conjugate 2h @ RT or O/N @ 4°C (pH 7.2-8.0) Quench Quenching (e.g., Hydroxylamine) Purification Purification (e.g., HPLC, SEC) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product Conjugate_2->Quench

Caption: Experimental workflow for this compound conjugation.

G cluster_0 Troubleshooting Low Yield Start Low Conjugation Yield Check_pH Is pH optimal? (Activation: 4.5-6.0, Conjugation: 7.2-8.0) Start->Check_pH Check_Reagents Are reagents fresh/active? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Change_Buffer Use non-amine buffer (e.g., PBS, MES) Check_Buffer->Change_Buffer No Success Yield Improved Check_Buffer->Success Yes Adjust_pH->Start Use_Fresh_Reagents->Start Change_Buffer->Start

Caption: A logical flowchart for troubleshooting low conjugation yield.

References

Validation & Comparative

Characterizing Methylamino-PEG3-Acid Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical characterization is paramount. This guide provides a comparative overview of key analytical methods for the characterization of Methylamino-PEG3-acid conjugates, offering insights into their principles, experimental protocols, and data interpretation.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a discrete (monodisperse) PEG linker containing a methylamine (B109427) group and a carboxylic acid group, enabling the conjugation of various molecules. The resulting conjugates require thorough characterization to ensure identity, purity, and consistency. This guide focuses on the principal analytical techniques employed for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and High-Performance Liquid Chromatography.

Method Comparison

A variety of analytical techniques can be employed for the characterization of this compound conjugates. The choice of method depends on the specific information required, such as molecular weight confirmation, determination of conjugation efficiency, structural elucidation, and purity assessment.

Analytical TechniqueInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight of the conjugate, confirmation of successful conjugation, determination of the degree of PEGylation (for multiple conjugations).[1][2][3]High sensitivity and accuracy for molecular weight determination.[3] Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[3][4][5]Ionization of PEGylated molecules can be challenging, leading to complex spectra.[3] Heterogeneity of polymeric PEG can complicate spectral interpretation, although less of an issue for discrete PEGs like PEG3.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the conjugate, verification of the conjugation site, and quantification of PEGylation.[6][7][8]Provides detailed structural information.[8] Non-destructive technique. Can be used for quantification without the need for a chromophore.[6][7]Lower sensitivity compared to MS.[7] Complex spectra for large conjugates. May require isotopic labeling for enhanced sensitivity in complex biological matrices.[6][7]
High-Performance Liquid Chromatography (HPLC) Purity assessment of the conjugate, separation of conjugated from unconjugated species, and quantification.[4][9][10]High-resolution separation.[4] A variety of detectors can be used depending on the analyte's properties. Robust and widely available.Requires a chromophore for UV detection; PEG itself lacks a strong chromophore.[9][10] Alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary.[9]

Experimental Workflows and Logical Relationships

The selection and sequence of analytical methods are crucial for a comprehensive characterization of this compound conjugates. A typical workflow starts with HPLC for purity assessment, followed by MS for molecular weight confirmation and NMR for detailed structural elucidation.

G Analytical Workflow for this compound Conjugate Characterization HPLC HPLC (Purity & Separation) MS Mass Spectrometry (MS) (Identity & MW) HPLC->MS Purified Fractions NMR NMR Spectroscopy (Structure & Conjugation Site) HPLC->NMR For Structural Confirmation of Isolated Peaks MS->NMR Confirmed Conjugate

A typical analytical workflow for conjugate characterization.

Detailed Experimental Protocols

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound conjugate.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for analyzing PEGylated molecules.

Protocol:

  • Sample Preparation: Dissolve the purified conjugate in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[11]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the conjugate.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the conjugate. The molecular weight is calculated from this value. Successful conjugation is confirmed by a mass shift corresponding to the mass of the this compound linker.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the this compound conjugate and verify the site of conjugation.

Methodology: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals. The characteristic peaks of the PEG ethylene (B1197577) glycol units appear around 3.6 ppm.[8] The signals from the methylamine and the conjugated molecule will also be present.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals, which can further confirm the structure.

  • Data Analysis: Compare the NMR spectra of the conjugate with those of the starting materials (the unconjugated molecule and the this compound linker). The disappearance of the signal corresponding to the reactive group on the starting molecule and the appearance of new signals will confirm the covalent linkage. The chemical shifts of the protons or carbons near the conjugation site will also be altered, providing information about the point of attachment.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound conjugate and separate it from unreacted starting materials.

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of PEGylated molecules.[11]

Protocol:

  • Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase to a suitable concentration.

  • Instrumentation: An HPLC system equipped with a C18 column and a suitable detector.

    • UV Detector: If the conjugated molecule has a chromophore, a UV detector can be used.[10]

    • ELSD or CAD: For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as they do not rely on the optical properties of the analyte.[9][12]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the components. For example, 5% to 95% B over 30 minutes.[11]

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25-40 °C.

  • Data Analysis: The chromatogram will show peaks corresponding to the different components in the sample. The retention time of the conjugate will typically be different from the starting materials. The peak area can be used to determine the purity of the conjugate.

Logical Relationship of Analytical Methods

The data obtained from these techniques are complementary and provide a comprehensive picture of the this compound conjugate.

G Interrelation of Analytical Data cluster_0 Separation & Purity cluster_1 Identity & Mass cluster_2 Structure & Connectivity HPLC HPLC Data (Retention Time, Peak Area) MS MS Data (Molecular Weight) HPLC->MS Confirms MW of separated peaks NMR NMR Data (Chemical Shifts, Coupling) HPLC->NMR Provides structural info of pure components Comprehensive_Characterization Comprehensive Characterization HPLC->Comprehensive_Characterization MS->NMR Confirms structure of the identified mass Comprehensive_Characterizations Comprehensive_Characterizations MS->Comprehensive_Characterizations NMR->Comprehensive_Characterization

Complementary nature of analytical techniques.

By integrating the results from these analytical methods, researchers can confidently determine the identity, purity, and structural integrity of their this compound conjugates, which is a critical step in the development of novel therapeutics and research tools.

References

A Comparative Guide to Purity Analysis of Methylamino-PEG3-acid: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of Methylamino-PEG3-acid, a bifunctional PEG linker critical in bioconjugation and drug delivery systems.

The Central Role of Purity in PEGylated Products

This compound is a hydrophilic linker containing a methylamino group and a carboxylic acid, enabling the conjugation of various molecules. The purity of this linker is crucial as impurities can lead to unwanted side reactions, reduced efficacy of the final conjugate, and potential immunogenicity. Common impurities can arise from the manufacturing process and may include polymers of varying PEG chain lengths, unreacted starting materials, or by-products from side reactions.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the analysis of polyethylene (B3416737) glycol (PEG) and its derivatives.[6] Its high resolution and sensitivity make it well-suited for separating complex mixtures and quantifying impurities. Given that this compound lacks a strong UV chromophore, alternative detection methods to standard UV detectors are necessary.

Key HPLC Modes and Detectors:
  • Reversed-Phase HPLC (RP-HPLC): This is a common mode for separating PEG compounds based on their hydrophobicity. A C8 or C18 column is often employed with a gradient of water and a more non-polar solvent like acetonitrile (B52724) or methanol.[7][8]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is particularly useful for identifying oligomeric impurities or aggregation.[9][10]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-UV active compounds like PEGs.[9][11][12] It offers good sensitivity and can be used with gradient elution.[11]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes, regardless of their chemical structure. It is highly sensitive and suitable for quantitative analysis of PEG compounds.[13]

  • Refractive Index (RI) Detector: While a universal detector, the RI detector is sensitive to changes in the mobile phase composition and temperature, making it incompatible with gradient elution.[11]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, allowing for the identification of impurities by their mass-to-charge ratio.[13]

Comparison of Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity analysis of this compound. The following table summarizes the performance of HPLC with various detectors alongside alternative methods.

Technique Principle Throughput Sensitivity Quantitative Capability Strengths Limitations
HPLC-ELSD Separation by chromatography, detection by light scattering of nebulized analyteMediumGoodGood (with non-linear calibration)Gradient compatible, universal detection.[11]Response can be non-linear and dependent on analyte volatility.
HPLC-CAD Separation by chromatography, detection by aerosol chargingMediumHighExcellentNear-uniform response for non-volatile compounds, high sensitivity.[13]Requires volatile mobile phases.
HPLC-RI Separation by chromatography, detection by refractive index changesMediumModerateGoodUniversal detector.Not compatible with gradient elution, sensitive to temperature and flow rate changes.[11]
LC-MS Separation by chromatography, detection by mass-to-charge ratioMedium-LowVery HighExcellentHigh specificity for impurity identification.[13]Higher cost and complexity.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phaseHighGoodGoodFaster separations, reduced organic solvent consumption.[7][8][14]Less suitable for very polar compounds without modifiers.[15][16]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryHighHighGoodHigh separation efficiency, minimal sample consumption.[17][18]Lower loading capacity, can have reproducibility challenges.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis based on the magnetic properties of atomic nucleiLowModerateExcellent (qNMR)Provides structural information, can be used for absolute quantification without a reference standard of the analyte.[10][20][21][22][23]Lower sensitivity compared to chromatographic methods.
Titration Chemical reaction to determine the concentration of the amine or acid groupHighLowGoodSimple, low-cost method for quantifying functional group content.[24]Does not provide information on other impurities.

Experimental Protocols

HPLC-ELSD Method for Purity Analysis of this compound

This protocol is a representative method based on established procedures for similar PEG compounds.

1. Sample Preparation:

  • Dissolve the this compound product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: 40°C.

  • Evaporator Temperature: 60°C.

  • Gas Flow (Nitrogen): 1.5 L/min.

4. Data Analysis:

  • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1: Experimental workflow for HPLC-ELSD purity analysis.

cluster_chromatographic Chromatographic Methods cluster_spectroscopic Spectroscopic Method cluster_chemical Chemical Method main Purity Analysis of This compound HPLC HPLC main->HPLC SFC SFC main->SFC CE CE main->CE NMR NMR main->NMR Titration Titration main->Titration ELSD ELSD HPLC->ELSD Detector CAD CAD HPLC->CAD Detector MS MS HPLC->MS Detector

Figure 2: Overview of analytical techniques for purity assessment.

Conclusion

HPLC with universal detectors like ELSD or CAD offers a robust and sensitive method for the routine purity analysis of this compound. For more detailed impurity identification, LC-MS is the gold standard. Alternative techniques such as SFC and CE can provide faster analysis times and orthogonal selectivity, while NMR offers the advantage of absolute quantification and structural elucidation. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, throughput, and available instrumentation.

References

Mass Spectrometry Analysis of Molecules Conjugated with Methylamino-PEG3-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring efficacy, safety, and batch-to-batch consistency. The choice of linker technology plays a pivotal role in the performance of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of Methylamino-PEG3-acid as a discrete polyethylene (B3416737) glycol (dPEG®) linker and details the mass spectrometry (MS) methodologies for the characterization of molecules conjugated with it.

The Advantage of Discrete PEG Linkers

This compound is a short, hydrophilic, and discrete PEG linker. Unlike traditional polymeric PEGs, which are heterogeneous mixtures of different chain lengths, discrete PEGs are single molecular weight compounds.[1] This homogeneity is a significant advantage in the development of therapeutics, as it leads to more uniform conjugates with improved safety profiles and batch-to-batch reproducibility.[2] The PEG backbone enhances the solubility of hydrophobic molecules in aqueous media and can reduce the immunogenicity of the conjugate.[3] The methylamino group provides a reactive handle for conjugation to carboxylic acids or activated esters, forming stable amide bonds.[3]

Comparison of Linker Technologies for Mass Spectrometry Analysis

The physicochemical properties of the linker directly impact the mass spectrometric analysis of the bioconjugate. Discrete PEG linkers like this compound offer several advantages over other linker types in this regard.

Linker TypeMS Signal IntensitySpectral ComplexityFragmentation AnalysisKey Considerations
This compound (Discrete PEG) HighLowPredictableHomogeneous product simplifies spectral deconvolution. Provides good ionization efficiency.
Traditional Polydisperse PEG VariableHighComplexThe mixture of PEG chain lengths leads to a broad distribution of masses, complicating spectral interpretation.[4]
Simple Alkyl Chains HighLowPredictableMay decrease the solubility of the conjugate, potentially leading to aggregation and reduced MS signal.
Cleavable Linkers (e.g., Disulfide, Val-Cit) ModerateModerateCan be complexThe lability of the linker can sometimes lead to in-source decay during MS analysis, which may complicate data interpretation.
Non-Cleavable Linkers (e.g., Thioether) HighLowStraightforwardThe stability of the linker simplifies the mass spectrum as the linker remains attached to the payload upon antibody degradation.[5]

Experimental Protocols for MS Analysis

Detailed methodologies are crucial for the successful characterization of bioconjugates. Below are representative protocols for the MS analysis of molecules conjugated with PEG linkers.

Protocol 1: LC-MS/MS Analysis of a PROTAC with a PEG-based Linker (Case Study: ARV-110)

This protocol is based on the published methods for the analysis of ARV-110, a PROTAC that utilizes a PEG-containing linker to induce the degradation of the Androgen Receptor (AR).[6][7]

1. Sample Preparation (from plasma):

  • To a 20 µL plasma sample, add 20 µL of an internal standard in acetonitrile (B52724) (e.g., 10 µg/mL pomalidomide).

  • Add 110 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 10 minutes, followed by centrifugation at 13,500 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[6]

2. Liquid Chromatography (LC):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 30:70 v/v A:B).[7]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.[8]

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): For ARV-110, m/z 813.4.

  • Product Ion: For ARV-110, m/z 452.2 (resulting from the cleavage of a C-N bond in the linker).[6]

  • Collision Energy: Optimized for the specific instrument and analyte.

Protocol 2: Characterization of a Peptide Conjugated with this compound

This protocol is adapted from methods for analyzing PEGylated peptides.

1. Sample Preparation:

  • Dissolve the conjugated peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 0.1-1 mg/mL.

  • Desalt the sample using a C18 ZipTip or equivalent to remove non-volatile salts.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column suitable for peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from ~5% to 40% B over 30-60 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire a full scan to determine the molecular weight of the conjugated peptide. The expected mass increase for conjugation with this compound is approximately 219.26 Da.

  • MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of the conjugated peptide. Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) can be used.[9] In-source fragmentation can also be employed to generate fragment ions of the PEG chain, which can help in confirming the identity of the linker.[10][11]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex biological processes and experimental workflows.

PROTAC_Mechanism POI Target Protein (e.g., Androgen Receptor) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Conjugate Bioconjugate Sample Precipitation Protein Precipitation (for PROTACs in plasma) Conjugate->Precipitation Desalting Desalting (for purified conjugates) Conjugate->Desalting LC Liquid Chromatography (Reversed-Phase) Precipitation->LC Desalting->LC MS Mass Spectrometer (ESI) LC->MS MS1 MS1 Scan (Intact Mass) MS->MS1 MS2 MS/MS Scan (Fragmentation) MS->MS2 Deconvolution Deconvolution MS1->Deconvolution DatabaseSearch Database Search (Peptide Mapping) MS2->DatabaseSearch Quantification Quantification Deconvolution->Quantification DatabaseSearch->Quantification

Caption: Experimental workflow for MS analysis.

Fragmentation_Pattern Molecule R1 C=O N-H CH3 (CH2CH2O)3 COOH Fragment1 R1-C=O+ Molecule:f1->Fragment1 Amide bond cleavage Fragment2 R1-C=O-NH-CH3+ Molecule:f3->Fragment2 Amide bond cleavage Fragment3 Loss of COOH Molecule:f5->Fragment3 Carboxyl group cleavage Fragment4 PEG backbone fragments (loss of C2H4O) Molecule:f4->Fragment4 Ether bond cleavage

Caption: Predicted fragmentation of a this compound conjugate.

Conclusion

The use of discrete PEG linkers, such as this compound, is a crucial strategy in modern bioconjugate development, offering homogeneity and improved physicochemical properties. Mass spectrometry is an indispensable tool for the comprehensive characterization of these complex molecules.[12] The combination of high-resolution MS for intact mass analysis and tandem MS for structural elucidation provides the detailed information necessary to ensure the quality, consistency, and performance of these next-generation therapeutics. The methodologies and workflows presented in this guide offer a robust framework for the successful analysis of molecules conjugated with this compound.

References

Structural Confirmation of Methylamino-PEG3-Acid Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the precise structural integrity of linker molecules is paramount. Methylamino-PEG3-acid, a heterobifunctional linker featuring a methylamine (B109427) group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, requires rigorous analytical confirmation. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation of this linker, with a primary focus on the comprehensive insights offered by NMR.

NMR Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of this compound and its derivatives. It provides detailed information about the molecular backbone, the presence and connectivity of terminal functional groups, and the overall purity of the sample. Both ¹H and ¹³C NMR are essential for a complete analysis.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on established chemical shift values for analogous functional groups and PEG structures.

Structure and Atom Numbering for Signal Assignment:

G cluster_structure This compound Structure C1 H₃C(a) N2 N(b)H C1->N2 C3 C(c)H₂ N2->C3 C4 C(d)H₂ C3->C4 O5 O C4->O5 C6 C(e)H₂ O5->C6 C7 C(f)H₂ C6->C7 O8 O C7->O8 C9 C(g)H₂ O8->C9 C10 C(h)H₂ C9->C10 O11 O C10->O11 C12 C(i)H₂ O11->C12 C13 C(j)O(k)OH C12->C13

Caption: Structure of this compound with atom labeling for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound

LabelAtom AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
k-COOH 10.0 - 12.0Broad Singlet1HChemical shift is concentration and solvent dependent.
i-O-C H₂-COOH~4.1 - 4.2Singlet2HDeshielded by the adjacent oxygen and carboxyl group.[1]
e,f,g,h-O-C H₂-C H₂-O-~3.6 - 3.7Multiplet12HCharacteristic signal for the PEG backbone ethylene (B1197577) glycol units.[1][2][3]
d-NH-CH₂-C H₂-O-~3.5Triplet2HAdjacent to the PEG chain.
c-NH-C H₂-CH₂-O-~2.8Triplet2HAdjacent to the nitrogen atom.
b-NH -CH₃VariableBroad Singlet1HShift and appearance depend on solvent and proton exchange.
a-NH-C H₃~2.4Singlet3HCharacteristic signal for the N-methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Atom Assignment | Expected Chemical Shift (δ, ppm) | Notes | |:---:|---|---| | j | -C OOH | ~172 - 174 | Carbonyl carbon, highly deshielded.[1][4] | | e,f,g,h | -O-C H₂-C H₂-O- | ~70.0 - 70.5 | Main repeating signal for the PEG backbone.[1][5] | | i | -O-C H₂-COOH | ~69.0 | Carbon adjacent to the carboxylic acid.[1] | | d | -NH-CH₂-C H₂-O- | ~68.0 | Carbon adjacent to the PEG chain on the amine side. | | c | -NH-C H₂-CH₂-O- | ~50.0 | Carbon adjacent to the nitrogen. | | a | -NH-C H₃ | ~35.0 - 36.0 | N-methyl carbon. |

Comparison with Alternative Analytical Methods

While NMR provides the most detailed structural data, MS and HPLC are complementary techniques often used for characterization.

Table 3: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (ESI-MS, MALDI-TOF)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed molecular structure, atom connectivity, functional group confirmation, stereochemistry, quantitative analysis of components.Precise molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.Purity assessment, quantification, separation of isomers and impurities, retention time data.[6][7]
Strengths Unambiguous structure elucidation, non-destructive.High sensitivity (femtomole to attomole), suitable for complex mixtures, rapid analysis.[8]Excellent for purity determination, robust and widely available, can be coupled with other detectors (e.g., MS, CAD).[9]
Limitations Lower sensitivity (micromole to nanomole), complex spectra for large polymers or mixtures, requires pure samples for best results.[10]Does not provide detailed connectivity information, ionization can be challenging for some molecules, fragmentation can be complex.Provides no direct structural information, relies on reference standards for identification.
Sample Requirements 1-10 mg dissolved in 0.5-0.7 mL of deuterated solvent.Micrograms to nanograms of sample, often in a volatile solvent.Micrograms to milligrams, sample must be soluble in the mobile phase.
Primary Use Case Definitive structural confirmation and purity assessment.Molecular weight verification and identification of byproducts.[2]Purity analysis and quality control.

Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the solubility of the specific derivative.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to achieve good signal dispersion.[11]

    • Tune and shim the instrument to ensure high magnetic field homogeneity and optimal spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 13 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent signal as an internal reference (e.g., D₂O at 4.79 ppm).

    • Integrate all signals and assign them to the corresponding protons in the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This ensures that each unique carbon atom appears as a single line.

    • Use a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum and assign all signals.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).

  • Analysis: Infuse the sample solution directly into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Interpretation: Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the compound to confirm its identity.

Protocol 3: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detector at a low wavelength (e.g., 214 nm) or a Charged Aerosol Detector (CAD) for molecules lacking a strong chromophore.[9]

  • Analysis: Inject the sample and record the chromatogram.

  • Interpretation: Assess the purity by calculating the area percentage of the main peak relative to any impurity peaks.

Workflow for Structural Confirmation

The logical process for confirming the structure of a this compound derivative involves a primary analysis by NMR, supported by complementary techniques.

Caption: Workflow for the structural confirmation of this compound derivatives.

References

Unveiling the Functional Dichotomy: A Comparative Analysis of Methylamino-PEG3-acid and Amino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug delivery, the choice of linker can profoundly influence the stability, efficacy, and novelty of the resulting conjugate. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers are prized for their hydrophilicity and biocompatibility. This guide provides a detailed comparison between two closely related yet functionally distinct hetero-bifunctional PEG3 linkers: Methylamino-PEG3-acid and Amino-PEG3-acid. The primary distinction lies in the nature of their amine terminus—a secondary amine in the former and a primary amine in the latter—which dictates their reactivity, basicity, and steric profile, thereby governing their suitability for specific applications.

At a Glance: Key Chemical and Physical Distinctions

A direct comparison of the fundamental properties of this compound and Amino-PEG3-acid reveals the subtle yet critical impact of a single methyl group.

PropertyAmino-PEG3-acidThis compound
Chemical Structure Contains a primary amine (-NH₂)Contains a secondary amine (-NHCH₃)
Molecular Formula C₉H₁₉NO₅[1][2]C₁₀H₂₁NO₅
Molecular Weight 221.25 g/mol [2]235.28 g/mol
Basicity (pKa of amine) ~9.5 (Typical for primary amines)~10.5 (Typical for secondary amines)
Nucleophilicity Moderately nucleophilicMore nucleophilic than primary amines
Steric Hindrance Lower steric hindrance at the amineHigher steric hindrance due to the methyl group

The Core Difference: Reactivity and Application

The presence of a primary amine on Amino-PEG3-acid versus a secondary amine on this compound is the central determinant of their differential utility in bioconjugation.

Amino-PEG3-acid , with its primary amine, is a versatile building block for forming stable amide bonds with activated carboxylic acids (e.g., NHS esters), and can also react with aldehydes and ketones via reductive amination.[1][3] This makes it a workhorse for labeling proteins, peptides, and other biomolecules.

This compound , on the other hand, offers a more nuanced reactivity profile. The secondary amine is generally more nucleophilic than a primary amine, which can lead to faster reaction kinetics in some cases. However, the additional methyl group introduces steric hindrance, which can be leveraged for site-selective conjugation. A key application of the secondary amine is in the synthesis of certain classes of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the linker's structure and reactivity are critical for the final molecule's efficacy and stability.

Experimental Evidence: A Comparative Look at Conjugation Efficiency

To illustrate the practical implications of these differences, let's consider a hypothetical experiment comparing the conjugation efficiency of the two linkers to an NHS-activated fluorescent dye.

Experimental Protocol:
  • Reagent Preparation:

    • Prepare stock solutions of Amino-PEG3-acid and this compound (10 mM in DMSO).

    • Prepare a stock solution of NHS-activated dye (10 mM in DMSO).

    • Prepare a reaction buffer (0.1 M sodium bicarbonate, pH 8.5).

  • Conjugation Reaction:

    • In separate microcentrifuge tubes, add 1 µL of the NHS-activated dye stock solution to 98 µL of the reaction buffer.

    • To each tube, add 1 µL of either the Amino-PEG3-acid or this compound stock solution to initiate the reaction.

    • Incubate the reactions at room temperature for 1 hour.

  • Analysis:

    • Analyze the reaction products by reverse-phase HPLC to quantify the amount of conjugated product versus unreacted dye.

Expected Outcome and Data Interpretation:
LinkerPeak Area of Conjugated Product (Arbitrary Units)Conjugation Efficiency (%)
Amino-PEG3-acid850085%
This compound720072%

In this scenario, Amino-PEG3-acid would likely show higher overall conjugation efficiency due to its lower steric hindrance, allowing for easier access of the primary amine to the NHS ester. While the secondary amine of this compound is more nucleophilic, the steric bulk of the methyl group can impede the reaction with the sterically demanding NHS ester, resulting in a lower yield of the desired conjugate under these specific conditions.

Visualizing the Conjugation Process

The following diagram illustrates the workflow for a typical bioconjugation experiment, highlighting the step where the choice of amine becomes critical.

Bioconjugation_Workflow cluster_reaction Conjugation Steps cluster_analysis Purification & Analysis Biomolecule Biomolecule Activation Activation Biomolecule->Activation e.g., NHS ester activation Linker Linker Conjugation Conjugation Linker->Conjugation Payload Payload Payload->Conjugation Activation->Conjugation Activated Biomolecule Purification Purification Conjugation->Purification Crude Conjugate Characterization Characterization Purification->Characterization Purified Conjugate

A generalized workflow for bioconjugation.

Signaling Pathway Implications

In the context of drug development, the choice of linker can influence how a payload, such as a small molecule inhibitor, interacts with its target signaling pathway. The stability and release characteristics of the linker-payload bond can affect the drug's pharmacokinetic and pharmacodynamic properties.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

A representative signaling cascade targeted by ADCs.

Logical Framework for Linker Selection

The decision to use this compound over Amino-PEG3-acid should be based on a careful consideration of the desired final product and the synthetic strategy.

Linker_Selection_Logic Start Start Desired_Product Specific Conjugate Structure Required? Start->Desired_Product Primary_Amine_Sufficient Primary Amine Chemistry Suitable? Desired_Product->Primary_Amine_Sufficient No Use_Amino_PEG3_Acid Use_Amino_PEG3_Acid Desired_Product->Use_Amino_PEG3_Acid Yes Primary_Amine_Sufficient->Use_Amino_PEG3_Acid Yes Consider_Methylamino_PEG3_Acid Consider_Methylamino_PEG3_Acid Primary_Amine_Sufficient->Consider_Methylamino_PEG3_Acid No Final_Choice Final_Choice Use_Amino_PEG3_Acid->Final_Choice Evaluate_Sterics_Kinetics Evaluate Steric Hindrance and Reaction Kinetics Consider_Methylamino_PEG3_Acid->Evaluate_Sterics_Kinetics Evaluate_Sterics_Kinetics->Final_Choice

A decision tree for selecting the appropriate PEG linker.

References

A Head-to-Head Battle of Amine-Reactive PEGylation Reagents: Evaluating the Efficiency of Methylamino-PEG3-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic potential of biomolecules. This guide provides an objective comparison of the conjugation efficiency of Methylamino-PEG3-acid with other commonly employed amine-reactive PEGylation reagents. By presenting supporting experimental data and detailed protocols, this document aims to empower informed decisions in the design and execution of bioconjugation strategies.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. It can improve solubility, increase in vivo stability, and reduce immunogenicity. The success of PEGylation is highly dependent on the choice of the reactive PEG derivative and the efficiency of the conjugation reaction. This guide focuses on the performance of this compound, a discrete PEG linker with a terminal methylamine (B109427) group, in comparison to two widely used alternatives: N-hydroxysuccinimide (NHS)-activated PEG esters and PEG aldehydes.

Comparative Analysis of Conjugation Efficiency

The efficiency of a PEGylation reaction is a key determinant of the overall yield and purity of the final conjugate. The following table summarizes typical conjugation yields achieved with this compound and its alternatives when reacting with a model peptide or protein. It is important to note that these yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

PEGylation ReagentReactive Group on PEGTarget Group on MoleculeLinkage FormedTypical Post-Purification Yield
This compound Methylamine (-NHCH₃)Activated Carboxylic Acid (-COOH)Amide40-70%[1]
mPEG-NHS Ester N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)AmideHigh (often >80% conversion before purification)
mPEG-Aldehyde Aldehyde (-CHO)Primary Amine (-NH₂)Secondary AmineHigh, with a wide tunable range[2]

Delving into the Chemistries: Reaction Mechanisms and Workflows

The choice of PEGylation reagent dictates the chemistry of the conjugation reaction. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting.

This compound Conjugation Workflow

This compound requires the activation of a carboxyl group on the target molecule, typically a protein or peptide, to form a reactive intermediate that can then react with the amine on the PEG linker. This is commonly achieved using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions[1][3].

cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl_Molecule Molecule-COOH Activated_Ester Molecule-CO-NHS Carboxyl_Molecule->Activated_Ester Activation EDC_NHS EDC / NHS Conjugate Molecule-CONH-PEG Activated_Ester->Conjugate Conjugation PEG_Amine This compound PEG_Amine->Conjugate

This compound Conjugation Workflow
Alternative Amine-Reactive Chemistries

In contrast to this compound, NHS-activated PEGs and PEG aldehydes directly target primary amines on the biomolecule, such as the N-terminus or the side chain of lysine (B10760008) residues.

cluster_nhs NHS-Ester Chemistry cluster_aldehyde Reductive Amination NHS_PEG mPEG-NHS Amide_Conjugate Molecule-NHCO-PEG NHS_PEG->Amide_Conjugate Amine_Molecule_NHS Molecule-NH₂ Amine_Molecule_NHS->Amide_Conjugate Aldehyde_PEG mPEG-CHO Schiff_Base Molecule-N=CH-PEG Aldehyde_PEG->Schiff_Base Amine_Molecule_Aldehyde Molecule-NH₂ Amine_Molecule_Aldehyde->Schiff_Base Secondary_Amine_Conjugate Molecule-NH-CH₂-PEG Schiff_Base->Secondary_Amine_Conjugate Reducing_Agent Reducing Agent (e.g., NaCNBH₃) Reducing_Agent->Secondary_Amine_Conjugate

Alternative Amine-Reactive Conjugation Pathways

Detailed Experimental Protocols

Reproducibility in bioconjugation is paramount. The following protocols provide detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Conjugation of a Peptide with this compound

Objective: To covalently attach this compound to a peptide containing a carboxylic acid group.

Materials:

  • Peptide with a C-terminal or side-chain carboxylic acid

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 1X PBS, pH 7.2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Solution: 50 mM hydroxylamine (B1172632) in PBS

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.[1]

  • Activation of Carboxylic Acid: Add EDC (2 molar equivalents relative to the peptide) and NHS (5 molar equivalents relative to the peptide) to the peptide solution.[1] Incubate for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction: Add this compound (20 molar equivalents relative to the peptide) to the activated peptide solution. Adjust the pH to 7.2 with the Conjugation Buffer.[1] Allow the reaction to proceed for 4 hours at room temperature.[1]

  • Quenching: Add the Quenching Solution to stop the reaction and incubate for 15-30 minutes at room temperature.[1]

  • Purification: Purify the PEGylated peptide using RP-HPLC with a suitable gradient to separate the conjugate from unreacted peptide and excess PEG reagent.[1]

  • Characterization: Confirm successful conjugation and assess purity by mass spectrometry and analytical RP-HPLC.[1]

Protocol 2: General Procedure for NHS-Ester-mediated PEGylation

Objective: To PEGylate a protein using an mPEG-NHS ester.

Materials:

  • Protein with accessible primary amines

  • mPEG-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add the mPEG-NHS ester to the protein solution at a desired molar excess (e.g., 5 to 20-fold). Incubate for 1-2 hours at room temperature.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the conjugate using SEC or IEX to remove excess PEG and unreacted protein.

  • Analysis: Characterize the degree of PEGylation and purity using SDS-PAGE, HPLC, and mass spectrometry.

Protocol 3: Reductive Amination for Protein PEGylation

Objective: To conjugate a protein with an mPEG-Aldehyde.

Materials:

  • Protein with accessible primary amines

  • mPEG-Aldehyde

  • Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification System: Size-Exclusion Chromatography (SEC)

Procedure:

  • Protein Preparation: Prepare the protein in the Reaction Buffer at a suitable concentration (e.g., 2-5 mg/mL).

  • Conjugation Reaction: Add the mPEG-Aldehyde to the protein solution (e.g., 10-50 molar excess). Immediately add the reducing agent to a final concentration of 20-50 mM. Incubate for 2-24 hours at room temperature.

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Purification: Remove unreacted PEG and byproducts by SEC.

  • Characterization: Analyze the PEGylated protein using appropriate techniques such as HPLC and mass spectrometry to determine the extent of modification.

Concluding Remarks

The selection of an appropriate PEGylation strategy is a multifaceted decision that depends on the nature of the biomolecule, the desired characteristics of the final conjugate, and the required reaction efficiency.

  • This compound offers a valuable approach when targeting carboxyl groups, providing a stable amide linkage. The two-step activation and conjugation process allows for a degree of control, with reported yields in the range of 40-70%.[1]

  • mPEG-NHS esters are highly efficient for targeting primary amines, often resulting in high degrees of PEGylation. However, this can lead to a heterogeneous mixture of products if multiple amine sites are available.

  • mPEG-Aldehydes , through reductive amination, provide a stable secondary amine linkage and have been shown to offer a greater tunable range for controlling the extent of conjugation compared to NHS esters.[2]

Ultimately, the optimal choice of reagent and protocol should be determined empirically for each specific application. The information and protocols provided in this guide serve as a foundational resource for researchers to design and execute effective PEGylation strategies, leading to the development of novel and improved biotherapeutics.

References

A Researcher's Guide to Functional Assays for Methylamino-PEG3-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key functional assays for testing the activity of bioconjugates synthesized using Methylamino-PEG3-acid linkers. As this linker is predominantly utilized in the creation of Proteolysis Targeting Chimeras (PROTACs), this guide will focus on assays designed to evaluate the efficacy of these targeted protein degraders.

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two. The functional consequence of a successful PROTAC is the ubiquitination and subsequent degradation of the POI. Therefore, functional assays are essential to quantify this degradation and assess the downstream effects.

Comparison of Key Functional Assays

The selection of a functional assay depends on various factors, including the stage of research, required throughput, and the specific question being addressed. This section compares the most common assays for evaluating PROTAC performance.

Assay Principle Key Parameters Measured Throughput Advantages Disadvantages
Western Blot Size-based separation and antibody-based detection of the target protein.DC50 (half-maximal degradation concentration), Dmax (maximum degradation)LowGold standard for protein detection, provides information on protein size.Time-consuming, low throughput, semi-quantitative.
HiBiT-Based Luminescence Assay A small peptide tag (HiBiT) on the target protein complements with a larger subunit (LgBiT) to form a functional luciferase. Degradation of the tagged protein leads to a loss of luminescence.DC50, Dmax, degradation kinetics (degradation rate)HighHighly sensitive, quantitative, real-time measurements in live cells are possible, high-throughput compatible.Requires genetic modification of the target protein, potential for the tag to interfere with protein function.
TR-FRET Ternary Complex Assay Time-Resolved Fluorescence Resonance Energy Transfer between labeled E3 ligase and target protein upon PROTAC-induced proximity.Ternary complex formation, cooperativity (α), apparent KD of the ternary complex.HighDirectly measures the formation of the key intermediate complex, high-throughput, homogeneous assay format.Does not directly measure protein degradation, requires purified and labeled proteins.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein upon ligand binding.Target engagement.MediumLabel-free, can be performed in cells and tissues.Indirect measure of PROTAC activity, may not correlate directly with degradation.
Downstream Functional Assays (e.g., Cell Viability/Apoptosis) Measures the biological consequence of target protein degradation.IC50 (half-maximal inhibitory concentration), apoptosis induction.HighProvides information on the therapeutic potential of the PROTAC.Indirect measure of degradation, can be influenced by off-target effects.

Quantitative Data Summary for Representative PROTACs

The following tables summarize experimental data for well-characterized PROTACs, illustrating the impact of linker composition and length on degradation efficacy. While specific data for a this compound linked PROTAC is not detailed in comparative studies, the data below provides a reference for the type of quantitative output generated from these functional assays.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether1216>95
Alkyl/Ether> 12Decreased activity-

Table 2: Comparison of Degradation Efficacy for Different BRD4-targeting PROTACs

PROTACE3 Ligase RecruitedCell LineAssay MethodDC50 (nM)Dmax (%)Reference
Compound 9VHLPBMCsWestern Blot151>95[2]
KT-474CereblonTHP-1Not Specified0.9101.3[2]
PROTAC ID 1461Not SpecifiedMCF7FRET<30>70[2]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and implementing functional assays for PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Recycling Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Experimental_Workflow cluster_assays Functional Assay Cascade start Start: PROTAC Synthesis (with this compound linker) biochemical_assays Biochemical/Biophysical Assays (TR-FRET, FP, ITC, AlphaLISA) start->biochemical_assays Ternary Complex Formation cell_based_degradation Cell-Based Degradation Assays (Western Blot, HiBiT, NanoBRET) biochemical_assays->cell_based_degradation Confirm Cellular Activity downstream_assays Downstream Functional Assays (Cell Viability, Apoptosis) cell_based_degradation->downstream_assays Assess Biological Impact data_analysis Data Analysis (DC50, Dmax, IC50) downstream_assays->data_analysis end Lead Optimization data_analysis->end

References

Stability Showdown: A Comparative Guide to Methylamino-PEG3-acid and Alternative Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of antibody-drug conjugates (ADCs) and other targeted therapies. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. This guide provides a comparative analysis of the in-vitro and in-vivo stability of Methylamino-PEG3-acid linkers alongside other commonly used alternatives, supported by available experimental data and detailed methodologies.

While direct quantitative stability data for this compound linkers is limited in publicly available literature, this guide leverages data from structurally similar short-chain polyethylene (B3416737) glycol (PEG) linkers to provide a valuable comparative perspective. The inclusion of a short, hydrophilic PEG spacer, such as in this compound, is a strategic design choice aimed at improving the solubility and pharmacokinetic properties of the resulting conjugate.[1]

In-Vitro Stability: A Head-to-Head Comparison in Plasma

The in-vitro stability of a linker is most commonly assessed by incubating the antibody-drug conjugate (ADC) in plasma from various species (e.g., human, mouse, rat) and monitoring the release of the free payload over time. This provides crucial insights into the linker's susceptibility to enzymatic cleavage and chemical degradation in a biologically relevant environment.

Linker TypeConjugate System (Illustrative)SpeciesStability Metric (% Intact ADC or Payload Release)Reference
Short-Chain PEG Linker (Proxy for this compound) Trastuzumab-MMAEHuman PlasmaData for a similar short-chain PEG linker suggests high stability with minimal payload release over several days.This is an illustrative example based on general knowledge of PEG linker stability.
Valine-Citrulline-PABC (vc-PABC) Trastuzumab-vc-MMAEHuman PlasmaHigh stability, with >95% of the conjugate remaining intact after 14 days.[2]
Valine-Citrulline-PABC (vc-PABC) Trastuzumab-vc-MMAEMouse PlasmaSignificantly lower stability, with >95% payload loss after 14 days due to carboxylesterase activity.[2]
Non-cleavable (e.g., SMCC) Cys-linker-MMAE ADCHuman PlasmaHigh stability, with <0.01% MMAE release over 7 days.

Key Observations:

  • PEG Linkers: Generally exhibit good plasma stability, attributed to their hydrophilic nature which can shield the conjugate from enzymatic degradation. The stability of PEG linkers can be influenced by the length of the PEG chain.

  • Valine-Citrulline-PABC (vc-PABC): This enzyme-cleavable linker is notably stable in human plasma but shows significant instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c). This species-specific difference is a critical consideration for preclinical model selection.[2]

  • Non-cleavable Linkers: As expected, non-cleavable linkers like SMCC demonstrate very high stability in plasma across species as they lack a specific cleavage site.

In-Vivo Stability: Pharmacokinetics and Half-Life

In-vivo stability studies in animal models provide a more comprehensive understanding of a linker's performance, taking into account factors like metabolism, distribution, and clearance. Key pharmacokinetic (PK) parameters such as the half-life of the intact ADC are used to evaluate in-vivo stability.

Linker TypeConjugate System (Illustrative)Animal ModelHalf-life (t½) of Intact ADCReference
Short-Chain PEG Linker (Proxy for this compound) 89Zr-DFO-PEG3-azepin-mAbMiceThe PEG3 linker was found to influence the metabolism and excretion of the radiolabeled antibody, suggesting it is not metabolically inert. Specific half-life of the intact ADC was not reported in this study.
Valine-Citrulline-PABC (vc-PABC) cAC10-vc-MMAEMice~144 hours (6.0 days)
Valine-Citrulline-PABC (vc-PABC) cAC10-vc-MMAECynomolgus Monkey~230 hours (9.6 days)
PEGylated Linker (4 kDa) ZHER2-PEG4K-MMAEMice49.2 minutes (2.5-fold increase over non-PEGylated)[3]
PEGylated Linker (10 kDa) ZHER2-PEG10K-MMAEMice219.0 minutes (11.2-fold increase over non-PEGylated)[3]

Key Observations:

  • PEG Linkers: The inclusion of PEG linkers generally leads to an extended circulation half-life of the conjugate.[3] The length of the PEG chain is a key determinant, with longer chains resulting in significantly longer half-lives.[3] However, very short PEG linkers like PEG3 may have a more nuanced impact on metabolism and clearance.

  • Valine-Citrulline-PABC (vc-PABC): Demonstrates a significantly longer half-life in non-human primates compared to mice, further highlighting the species-specific differences in its stability.

Experimental Protocols

Accurate and reproducible assessment of linker stability is paramount in drug development. Below are detailed methodologies for key experiments.

In-Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • For Intact ADC Analysis (LC-MS): The ADC can be captured from the plasma using affinity beads (e.g., Protein A). After washing, the ADC is eluted and analyzed.

    • For Free Payload Quantification (LC-MS/MS): Proteins in the plasma aliquots are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the free payload is then collected for analysis.

  • Analysis:

    • LC-MS: Used to determine the drug-to-antibody ratio (DAR) of the intact ADC at each time point. A decrease in DAR over time indicates linker cleavage.

    • LC-MS/MS: Used to quantify the concentration of the released free payload.

  • Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the stability profile and half-life of the linker in plasma.

In-Vivo Pharmacokinetic Study

Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of an ADC in an animal model.

Methodology:

  • Administration: A single intravenous dose of the ADC is administered to a suitable animal model (e.g., mice or rats).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Plasma Isolation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentrations of the total antibody, intact ADC, and free payload in the plasma samples are quantified using methods such as ELISA and LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters, including clearance, volume of distribution, and the half-life of the intact ADC.

Visualizing the Workflow

Understanding the experimental process is crucial for interpreting stability data. The following diagrams, created using Graphviz, illustrate the workflows for in-vitro and in-vivo stability assessment.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result ADC ADC Incubation in Plasma (37°C) Timepoints Aliquots at Various Timepoints ADC->Timepoints LCMS_intact Intact ADC Analysis (LC-MS) Determine DAR Timepoints->LCMS_intact LCMS_free Free Payload Analysis (LC-MS/MS) Quantify Release Timepoints->LCMS_free StabilityProfile Stability Profile & Half-life LCMS_intact->StabilityProfile LCMS_free->StabilityProfile

In-Vitro Stability Assay Workflow

InVivo_Stability_Workflow cluster_animal Animal Study cluster_processing Sample Processing cluster_quantification Quantification cluster_pk Pharmacokinetics Dosing IV Administration of ADC Sampling Blood Sampling at Timepoints Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma ELISA Total Antibody (ELISA) Plasma->ELISA LCMS_intact Intact ADC (LC-MS) Plasma->LCMS_intact LCMS_free Free Payload (LC-MS/MS) Plasma->LCMS_free PK_Analysis PK Analysis (Half-life, Clearance) ELISA->PK_Analysis LCMS_intact->PK_Analysis LCMS_free->PK_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Methylamino-PEG3-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle Methylamino-PEG3-acid with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling and disposal activities should be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.

  • Acids: While not explicitly documented for this specific compound, amines can react exothermically with acids.

Hazard and Disposal Information Summary

The following table summarizes key hazard information from related PEGylated amine compounds. This data should be considered for a conservative approach to the safety and disposal of this compound.

Hazard ClassificationGHS Hazard StatementSource Compound ExamplesDisposal Recommendation
Acute Oral Toxicity H301: Toxic if swallowed / H302: Harmful if swallowedHS-PEG3-CH2CH2NH2[1], m-PEG3-Amine[2]Dispose of as hazardous waste in accordance with local regulations.[1][2]
Acute Inhalation Toxicity H332: Harmful if inhaledHS-PEG3-CH2CH2NH2[1]Use only in a well-ventilated area or outdoors.[1]
Skin Corrosion/Irritation H315: Causes skin irritationm-PEG3-Amine[2]Wear protective gloves.[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritationm-PEG3-Amine[2]Wear eye and face protection.[2]
Aquatic Hazard (Long-term) H410: Very toxic to aquatic life with long lasting effectsHS-PEG3-CH2CH2NH2[1]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The primary objective of this disposal procedure is to manage the waste stream containing this compound in a safe and environmentally responsible manner. Direct disposal of untreated this compound into laboratory drains or as general waste is strictly prohibited.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and store all waste streams containing this compound.

Materials:

  • Designated, properly labeled, and sealed hazardous waste container (e.g., glass or polyethylene).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Chemical fume hood.

Procedure:

  • Container Labeling:

    • Clearly label a dedicated waste container with "Hazardous Waste," "this compound Waste," and a full list of its contents, including any solvents.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound, including reaction mixtures and rinsates, in the designated hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Solid Waste Collection:

    • Place all materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, into a separate, clearly labeled solid hazardous waste container.

  • Empty Container Disposal:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Collect the rinsate as liquid hazardous waste.

    • After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste.

Final Disposal

All collected hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated institutional protocol.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid empty_container Empty Stock Container waste_type->empty_container Container collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Dispose of Hazardous Waste via Institutional Program collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect Rinsate in Liquid Hazardous Waste Container triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->collect_liquid

References

Personal protective equipment for handling Methylamino-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methylamino-PEG3-acid

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The minimum required PPE includes:

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves.Provides robust protection against incidental skin contact[4]. Nitrile is resistant to a range of chemicals, including acids and organic solvents[5][6].
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield must be worn over safety glasses when there is a splash hazard[4][7].Protects against splashes and airborne particles that can cause serious eye damage[1][2][5].
Body Protection A flame-resistant laboratory coat.Shields skin and personal clothing from spills and splashes[7].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required. If significant aerosolization is possible, a fit-tested N95 respirator or higher may be necessary[5][7].Minimizes the risk of inhaling airborne particles or aerosols[1][2][3].
Footwear Closed-toe shoes.Protects feet from spills and dropped objects[7].
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and to preserve the compound's integrity.

2.1 Receiving and Storage

  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, handle within a chemical fume hood and follow spill cleanup procedures.

  • Storage Conditions: Store the compound in a tightly sealed container at -20°C, desiccated[8][9]. To prevent moisture condensation, allow the container to equilibrate to room temperature before opening[8][9]. For long-term stability, storing under an inert gas like argon or nitrogen is recommended[8][9].

2.2 Handling and Preparation of Solutions

This compound is often a low-melting solid, which can make it difficult to weigh and handle directly[8][9].

  • Work Area: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

  • Stock Solutions: To facilitate accurate dispensing, it is highly recommended to prepare a stock solution[8][9].

    • Recommended Solvents: High-purity, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are suitable solvents[8][9].

    • Procedure: Under an inert atmosphere if possible, dissolve a pre-weighed amount of this compound in the chosen solvent to a desired concentration.

    • Storage of Stock Solutions: Store unused stock solutions at -20°C in a tightly sealed vial, preferably with a septum to allow for withdrawal via syringe, minimizing exposure to air and moisture[8][9].

  • Use in Aqueous Buffers: When using the compound in aqueous solutions, it is important to use non-amine-containing buffers, such as phosphate-buffered saline (PBS) at a pH between 7 and 9[8][9]. Buffers containing primary amines, like Tris or glycine, will compete with the intended reaction of the amine group[8][9].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Emergency Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][3].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention[1][3].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill surface[1][3].
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product and Contaminated Materials: While polyethylene (B3416737) glycol is generally considered biodegradable and not highly toxic to the environment, it is prudent to treat this derivative as chemical waste[10][11]. All waste, including unused product and materials contaminated with the compound (e.g., pipette tips, gloves, absorbent pads), should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed waste disposal contractor in accordance with all local, state, and federal regulations[11][12]. Do not dispose of it down the drain or in the regular trash[10][12].

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure start Start: Receive & Inspect storage Store at -20°C, Desiccated start->storage equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh in Fume Hood equilibrate->weigh prepare_stock Prepare Stock Solution (DMSO/DMF) weigh->prepare_stock spill Emergency Spill? weigh->spill Potential Spill use Use in Experiment (Non-Amine Buffer) prepare_stock->use prepare_stock->spill Potential Spill use->spill Potential Spill waste Collect Waste use->waste spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill->waste No spill_protocol->waste dispose Dispose via Licensed Contractor waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamino-PEG3-acid
Reactant of Route 2
Reactant of Route 2
Methylamino-PEG3-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.